Lafadofensine
Description
Properties
CAS No. |
914989-90-5 |
|---|---|
Molecular Formula |
C16H16F2N2 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C16H16F2N2/c17-12-1-5-14(6-2-12)20(16-9-10-19-11-16)15-7-3-13(18)4-8-15/h1-8,16,19H,9-11H2/t16-/m0/s1 |
InChI Key |
ZKEVVJGPWXTETN-INIZCTEOSA-N |
Isomeric SMILES |
C1CNC[C@H]1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CNCC1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Lafadofensine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lafadofensine, also known as (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine, is an investigational compound identified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). As a triple-acting monoamine reuptake inhibitor, it represents a potential therapeutic agent for mood disorders and other CNS conditions by modulating the levels of key neurotransmitters in the synaptic cleft. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting available quantitative data on its interaction with monoamine transporters and detailing the experimental methodologies for the cited assays.
Core Mechanism of Action: Triple Monoamine Reuptake Inhibition
This compound's primary mechanism of action is the inhibition of the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] By blocking these transporters, this compound effectively increases the extracellular concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. This broad-spectrum enhancement of monoaminergic signaling is hypothesized to produce a more robust and potentially faster-acting antidepressant effect compared to selective or dual-reuptake inhibitors.
The signaling pathway for this mechanism is initiated by the binding of this compound to the extracellular side of SERT, NET, and DAT. This binding event prevents the respective transporters from binding to and reabsorbing their cognate neurotransmitters from the synaptic cleft back into the presynaptic neuron. The prolonged presence of 5-HT, NE, and DA in the synapse allows for increased stimulation of postsynaptic receptors, leading to downstream signaling cascades that are believed to mediate the therapeutic effects of antidepressants.
Quantitative Analysis of Transporter Inhibition
The potency of this compound at each of the monoamine transporters has been characterized through in vitro neurotransmitter uptake assays. The following table summarizes the 50% inhibitory concentrations (IC50) for this compound against human serotonin, norepinephrine, and dopamine transporters.
| Transporter | IC50 (nM) |
| Serotonin (SERT) | 26 |
| Norepinephrine (NET) | 21 |
| Dopamine (DAT) | 120 |
Data extracted from patent AU 2006/244851 B2.
These data indicate that this compound is a potent inhibitor of both SERT and NET, with a slightly lower potency for DAT. The balanced, high-affinity binding to all three transporters is a key feature of its pharmacological profile.
Experimental Protocols
The quantitative data presented above were derived from in vitro neurotransmitter uptake assays. The following is a detailed description of the likely experimental protocol, based on standard methodologies in the field.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT). Successful expression of the transporters is typically confirmed by Western blotting or immunofluorescence.
Neurotransmitter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
-
Cell Plating: Transfected HEK293 cells are seeded into 96-well microplates and allowed to adhere overnight.
-
Assay Buffer: A standard Krebs-Ringer-HEPES buffer (pH 7.4) is used.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a mixture containing a fixed concentration of a radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) and its corresponding unlabeled neurotransmitter.
-
Incubation: The reaction is allowed to proceed for a short period (e.g., 5-15 minutes) at room temperature or 37°C.
-
Termination of Uptake: The uptake is terminated by rapid aspiration of the assay medium followed by several washes with ice-cold assay buffer to remove extracellular radioligand.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves, plotting the percentage of inhibition versus the log concentration of this compound.
Conclusion
This compound is a potent serotonin-norepinephrine-dopamine reuptake inhibitor, as demonstrated by its low nanomolar IC50 values against the human SERT and NET, and a slightly higher but still potent IC50 value for hDAT. Its mechanism of action, centered on the simultaneous enhancement of three key monoaminergic systems, suggests its potential as a novel therapeutic agent for a range of neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel SNDRIs. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic efficacy and safety profile.
References
Lafadofensine: A Technical Whitepaper on a Putative Triple Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated pharmacological profile of lafadofensine as a triple reuptake inhibitor. It is important to note that as of the compilation of this guide, specific proprietary data on this compound's binding affinities, functional potencies, and detailed experimental protocols have not been made publicly available in peer-reviewed literature. The information presented herein is based on the established pharmacology of the triple reuptake inhibitor (TRI) class of compounds and serves as a technical guide to the methodologies and expected functional characteristics of such a molecule.
Introduction to this compound and Triple Reuptake Inhibition
This compound is a novel psychoactive compound identified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI).[1] The primary mechanism of action of TRIs is the simultaneous blockade of the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of these key monoamine neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.
The therapeutic rationale for developing TRIs lies in the potential for a broader spectrum of antidepressant efficacy and a faster onset of action compared to more selective reuptake inhibitors like SSRIs and SNRIs. By addressing deficits in all three major monoamine systems implicated in the pathophysiology of major depressive disorder and other neuropsychiatric conditions, TRIs aim to achieve more complete symptom remission.
Core Pharmacological Profile: Binding Affinity and Functional Potency
The defining characteristics of a triple reuptake inhibitor are its binding affinity (Ki) and functional potency (IC50) at the SERT, NET, and DAT. While specific data for this compound is not available, the following table presents a compilation of representative data for other well-characterized TRIs to provide a contextual framework for the anticipated potency and selectivity of such compounds.
Table 1: Representative Monoamine Transporter Binding Affinities (Ki, nM) and Reuptake Inhibition Potencies (IC50, nM) of Select Triple Reuptake Inhibitors
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| Brasofensine | 22 | 3.9 | 0.26 | 28 | 1.8 | 3.4 |
| Tesofensine | 2.1 | 0.4 | 5.3 | 13 | 1.2 | 19 |
| Centanafadine | 80 | 14 | 5 | 110 | 25 | 8 |
| Ansofaxine | 16 | 49 | 36 | 72 | 96 | 108 |
Note: The data presented in this table are compiled from various scientific publications and are intended for illustrative purposes to demonstrate the typical range of potencies for triple reuptake inhibitors. These values are not representative of this compound.
Experimental Protocols for Characterization
The determination of a compound's profile as a triple reuptake inhibitor involves a series of standardized in vitro assays. The following sections detail the hypothetical experimental protocols that would be employed to characterize this compound.
Radioligand Binding Assays for Determining Transporter Affinity (Ki)
Radioligand binding assays are utilized to determine the affinity of a test compound for the monoamine transporters. This is achieved by measuring the ability of the compound to displace a known radiolabeled ligand that specifically binds to the transporter of interest.
Methodology:
-
Membrane Preparation: Clonal cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured. The cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. Protein concentration of the membrane preparations is determined using a standard protein assay.
-
Assay Conditions: The binding assays are typically performed in 96-well plates. For each transporter, the reaction mixture contains the respective membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) at a concentration near its dissociation constant (Kd), and a range of concentrations of the test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.
-
Separation of Bound and Free Ligand: Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for each transporter. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Reuptake Inhibition Assays for Determining Functional Potency (IC50)
In vitro reuptake inhibition assays measure the functional ability of a compound to block the transport of monoamines into cells.
Methodology:
-
Cell Culture: Clonal cell lines stably expressing hSERT, hNET, or hDAT are cultured in appropriate media.
-
Assay Procedure: The cells are harvested and plated in 96-well plates. The cells are then incubated with a range of concentrations of the test compound (this compound).
-
Substrate Addition: A radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is added to each well to initiate the reuptake process.
-
Incubation: The plates are incubated for a short period at 37°C to allow for substrate uptake.
-
Termination of Uptake: The uptake is terminated by aspiration of the medium and rapid washing with ice-cold buffer.
-
Quantification: The cells are lysed, and the amount of radiolabeled substrate taken up by the cells is determined by liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for each transporter. The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis.
Visualization of Core Mechanisms and Workflows
Signaling Pathway of a Triple Reuptake Inhibitor
The following diagram illustrates the fundamental mechanism of action of a triple reuptake inhibitor at the synaptic level.
Caption: Mechanism of action of a triple reuptake inhibitor like this compound.
Experimental Workflow for Characterizing a Novel Triple Reuptake Inhibitor
The following diagram outlines a typical preclinical experimental workflow for the characterization of a novel triple reuptake inhibitor.
Caption: Preclinical experimental workflow for a novel triple reuptake inhibitor.
References
An In-depth Technical Guide to the Synthesis of (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine, a chiral disubstituted pyrrolidine derivative of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a robust, two-stage synthetic strategy based on well-established and widely applicable methodologies: the synthesis of the chiral precursor, (3S)-aminopyrrolidine, followed by a palladium-catalyzed double N-arylation.
Synthetic Strategy Overview
The proposed synthesis commences with the preparation of the key chiral intermediate, (S)-3-aminopyrrolidine. This is followed by a crucial double N-arylation step to introduce the two 4-fluorophenyl moieties onto the amino group of the pyrrolidine ring. The Buchwald-Hartwig amination is presented as the primary method for this transformation due to its high efficiency and broad substrate scope.
Caption: Proposed two-stage synthesis workflow.
Experimental Protocols
Stage 1: Synthesis of (3S)-aminopyrrolidine Dihydrochloride
A common and efficient method for the synthesis of chiral (S)-3-aminopyrrolidine involves a multi-step sequence starting from the readily available and inexpensive chiral building block, trans-4-hydroxy-L-proline. The key steps typically involve protection of the amine and carboxylic acid functionalities, activation of the hydroxyl group, nucleophilic substitution with an azide to invert the stereocenter, reduction of the azide to an amine, and finally deprotection.
Detailed Experimental Protocol (Illustrative)
-
Protection: The starting material, trans-4-hydroxy-L-proline, is first protected. The amine is commonly protected as a tert-butoxycarbonyl (Boc) group, and the carboxylic acid can be esterified.
-
Hydroxyl Group Activation: The hydroxyl group is then activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate.
-
Azide Substitution (S\textsubscript{N}2): The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide) in an S\textsubscript{N}2 reaction. This step proceeds with inversion of stereochemistry at the C4 position of the proline ring, which becomes the C3 position of the target pyrrolidine.
-
Reduction of Azide: The azide group is reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon) or with a reducing agent like lithium aluminum hydride.
-
Deprotection: The protecting groups are removed to yield (3S)-aminopyrrolidine, which is typically isolated as a more stable salt, such as the dihydrochloride.
Stage 2: Synthesis of (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[1] This reaction is well-suited for the double arylation of a primary amine with aryl halides.
Caption: Generalized Buchwald-Hartwig amination cycle.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: (3S)-aminopyrrolidine dihydrochloride, 1-bromo-4-fluorobenzene (2.2 equivalents to drive the reaction to completion), and a suitable anhydrous solvent are then added.
-
Reaction Conditions: The reaction mixture is heated to the specified temperature and stirred for the required duration. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine.
Data Presentation
Table 1: Proposed Reaction Parameters for Buchwald-Hartwig Double N-Arylation
| Parameter | Proposed Conditions | Rationale/Comments |
| Palladium Precursor | Pd₂(dba)₃ (Palladium(0)-dibenzylideneacetone complex) or Pd(OAc)₂ (Palladium(II) acetate) | Both are common and effective precursors for generating the active Pd(0) catalyst. |
| Ligand | A sterically hindered biaryl phosphine ligand (e.g., XPhos, RuPhos) | These ligands are known to be highly effective for C-N cross-coupling reactions, including those involving primary amines. |
| Base | NaOt-Bu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate) | A strong, non-nucleophilic base is required for the deprotonation of the amine. NaOt-Bu is a common choice, while K₃PO₄ can be used for more sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | These are common aprotic solvents for Buchwald-Hartwig reactions. |
| Temperature | 80-110 °C | The reaction typically requires heating to achieve a reasonable rate. |
| Reaction Time | 12-24 hours | Reaction time will depend on the specific substrates and conditions and should be monitored. |
| Stoichiometry | (3S)-aminopyrrolidine: 1 eq.; 1-bromo-4-fluorobenzene: 2.2 eq.; Pd precursor: 1-5 mol%; Ligand: 2-10 mol%; Base: 2.5-3 eq. | A slight excess of the aryl halide is used to ensure complete diarylation. The catalyst and ligand loading can be optimized. |
| Expected Yield | 60-90% | Based on literature for similar double N-arylation reactions. |
Table 2: Characterization Data
While specific experimental data for the target compound is not available in the cited literature, the following characterization techniques would be essential for confirming its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons and the aromatic protons of the two 4-fluorophenyl groups. The integration of these signals should be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the pyrrolidine ring and the 4-fluorophenyl groups. |
| ¹⁹F NMR | A signal corresponding to the fluorine atoms on the two phenyl rings. |
| HRMS (High-Resolution Mass Spectrometry) | The experimentally determined exact mass should match the calculated mass for the molecular formula C₁₆H₁₆F₂N₂. |
| Chiral HPLC | To confirm the enantiomeric purity of the (3S) isomer. |
Concluding Remarks
The synthesis of (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine can be confidently approached through a two-stage process involving the synthesis of the chiral precursor (3S)-aminopyrrolidine, followed by a palladium-catalyzed Buchwald-Hartwig double N-arylation. The experimental protocols and reaction parameters outlined in this guide are based on well-established and reliable chemical transformations. For researchers and drug development professionals, this guide provides a solid foundation for the laboratory-scale synthesis of this and structurally related compounds. Optimization of the proposed reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
Lafadofensine: A Technical Overview of a Novel Triple Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lafadofensine, also known as (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine, is an investigational compound classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] By simultaneously blocking the reuptake of these three key neurotransmitters, this compound represents a potential therapeutic agent for mood disorders and other neurological conditions. This technical guide provides a comprehensive overview of its chemical structure, expected pharmacological properties, and the standard experimental methodologies used to characterize such compounds. While specific proprietary data on this compound's binding affinities, in vitro potency, and pharmacokinetic profile are not publicly available, this document serves as a foundational resource for researchers in the field.
Chemical Structure and Properties
This compound is a chiral small molecule with a pyrrolidine core. Its chemical identity is well-defined, providing a basis for its synthesis and analytical characterization.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine | [1][2] |
| Molecular Formula | C₁₆H₁₆F₂N₂ | [1] |
| Molecular Weight | 274.31 g/mol | [1] |
| SMILES String | C1CNC[C@H]1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | [1] |
| CAS Number | 914989-90-5 | [1] |
Mechanism of Action: Serotonin-Norepinephrine-Dopamine Reuptake Inhibition
This compound is described as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2] This class of compounds exerts its pharmacological effects by binding to the respective monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By inhibiting these transporters, this compound is expected to increase the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission.
Pharmacological Profile (Hypothetical)
The precise quantitative pharmacological profile of this compound is not publicly available. However, for a compound in this class, the following parameters would be determined to characterize its potency and selectivity.
Table 2: Hypothetical Pharmacological Data for this compound
| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Binding Affinity (Kᵢ, nM) | Data not available | Data not available | Data not available |
| Uptake Inhibition (IC₅₀, nM) | Data not available | Data not available | Data not available |
-
Binding Affinity (Kᵢ): This value represents the concentration of the drug required to occupy 50% of the transporters at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
-
Uptake Inhibition (IC₅₀): This value indicates the concentration of the drug that inhibits 50% of the neurotransmitter reuptake activity of the transporter.
Experimental Protocols
The characterization of a novel SNDRI like this compound involves a series of in vitro assays to determine its binding affinity and functional inhibition of the monoamine transporters. The following are detailed, generalized protocols for such experiments.
Radioligand Binding Assay for Monoamine Transporters
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific transporter.
Objective: To measure the displacement of a known radiolabeled ligand from the transporter by the test compound.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter.
-
Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known non-labeled ligand).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control in the assay buffer.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ value is determined from this curve and then converted to a Kᵢ value using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Uptake Assay
This assay measures the functional inhibition of neurotransmitter reuptake by the test compound.
Objective: To determine the IC₅₀ value of the test compound for the inhibition of radiolabeled neurotransmitter uptake into cells expressing the target transporter.
Materials:
-
Cell line stably expressing the human DAT, SERT, or NET (e.g., HEK293 or CHO cells).
-
Radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine).
-
Test compound (this compound) at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Non-specific uptake control (a known potent inhibitor of the respective transporter).
-
Cell lysis buffer.
-
Scintillation counter.
Methodology:
-
Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or control for a short period (e.g., 10-20 minutes).
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate for a short, defined time (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).
-
Uptake Termination: Rapidly aspirate the medium and wash the cells with ice-cold uptake buffer to stop the uptake.
-
Cell Lysis: Lyse the cells with a lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Pharmacokinetics and Metabolism (Anticipated Profile)
Specific pharmacokinetic data for this compound are not available in the public domain. For a centrally-acting drug, the following pharmacokinetic properties would be critical for its development:
Table 3: Key Pharmacokinetic Parameters (General)
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t₁/₂) | The time required for the concentration of the drug in the body to be reduced by half. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The rate at which a drug is removed from the body. |
| Metabolism | The process of chemical modification of the drug by the body, primarily by enzymes in the liver. |
| Blood-Brain Barrier Permeability | The ability of the drug to cross from the systemic circulation into the central nervous system. |
Clinical Development Status
As of the latest available information, this compound has been investigated in early-stage clinical development, but it has not been approved for marketing for any indication. Further information from clinical trials would be necessary to establish its safety and efficacy profile in humans.
Conclusion
This compound is a promising investigational drug with a proposed mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor. Its well-defined chemical structure provides a solid foundation for its synthesis and further investigation. While specific quantitative data on its pharmacological and pharmacokinetic properties are not publicly available, the experimental protocols outlined in this guide provide a clear framework for the types of studies required to fully characterize this and other novel SNDRIs. The potential therapeutic applications of this compound will ultimately be determined by the results of comprehensive preclinical and clinical studies.
References
The Discovery and Development of Lafadofensine: A Technical Overview of a Novel Triple Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lafadofensine, chemically identified as (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine, is an investigational compound classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). First disclosed in 2010 by Otsuka Pharmaceutical Co. Ltd., and with its International Nonproprietary Name proposed in 2021, this compound represents a therapeutic approach aimed at addressing the symptomatology of major depressive disorder by concurrently modulating three key monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the discovery and development pathway for a compound of this class, using this compound as a central example. While specific proprietary data for this compound are not publicly available, this document will detail the requisite experimental methodologies, present illustrative data for analogous compounds, and outline the logical and signaling pathways central to its mechanism of action. This guide is intended to serve as a technical resource for professionals in the field of CNS drug discovery and development.
Introduction: The Rationale for Triple Reuptake Inhibition
The monoamine hypothesis of depression posits that an imbalance in serotonin (5-HT), norepinephrine (NE), and dopamine (DA) neurotransmission contributes to the pathophysiology of depressive disorders. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been foundational in treatment, a significant portion of patients exhibit only a partial response or experience residual symptoms, such as anhedonia and cognitive deficits. The development of SNDRIs, or triple reuptake inhibitors, is predicated on the hypothesis that a broader neurochemical enhancement, particularly the inclusion of dopaminergic activity, may lead to improved efficacy, a faster onset of action, and a wider range of symptom relief.[1] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), SNDRIs increase the synaptic availability of all three monoamines.
Mechanism of Action: Targeting Monoamine Transporters
This compound is designed to bind to and inhibit the function of SERT, NET, and DAT. This inhibition of reuptake leads to an increased concentration and prolonged duration of action of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing signaling to postsynaptic neurons.
Signaling Pathways
The binding of this compound to monoamine transporters initiates a cascade of events that ultimately leads to the modulation of neuronal signaling. The following diagrams illustrate the general signaling pathways associated with each transporter.
Preclinical Pharmacological Profiling
The initial stages of drug development for a compound like this compound involve a comprehensive in vitro and in vivo preclinical evaluation to determine its pharmacological profile, including its potency, selectivity, and potential therapeutic efficacy.
In Vitro Characterization
The binding affinity of a compound for its target transporters is a critical measure of its potency. This is typically determined through radioligand binding assays.
Illustrative Data: While specific Ki values for this compound are not publicly available, the following table presents data for other well-characterized SNDRIs to illustrate the typical range of affinities.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Tesofensine | 11 | 1.7 | 6.5 |
| Dasotraline | 11 | 6 | 4 |
| Centanafadine | 14 | 3.9 | 1.1 |
Disclaimer: The data presented above are for illustrative purposes only and are not representative of this compound's specific binding affinities.
The functional consequence of binding to the monoamine transporters is the inhibition of neurotransmitter reuptake. This is quantified by determining the half-maximal inhibitory concentration (IC50) in synaptosomal uptake assays.
Illustrative Data: The following table provides example IC50 values for known SNDRIs.
| Compound | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) | DA Uptake IC50 (nM) |
| Tesofensine | 11 | 1.7 | 6.5 |
| Dasotraline | 11 | 6 | 4 |
| LPM580098 | 890 | 3940 | 1630 |
Disclaimer: The data presented above are for illustrative purposes only and are not representative of this compound's specific reuptake inhibition profile.
Experimental Protocols
Protocol:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound (this compound).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in parallel incubations containing an excess of a non-radiolabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol:
-
Synaptosome Preparation: Brain tissue from a suitable animal model (e.g., rat) is homogenized in a sucrose buffer. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic terminals.
-
Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound (this compound) in a physiological buffer.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a low concentration of the radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA).
-
Incubation: The mixture is incubated for a short period (typically a few minutes) at 37°C to allow for active transport into the synaptosomes.
-
Termination and Filtration: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The radioactivity trapped inside the synaptosomes on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined by conducting parallel assays at 4°C, a temperature at which active transport is inhibited. Specific uptake is calculated by subtracting non-specific uptake from total uptake. The IC50 value is determined by plotting the percentage of inhibition of specific uptake against the concentration of the test compound.
In Vivo Preclinical Studies
Animal models are essential for evaluating the potential antidepressant-like effects and the in vivo pharmacological profile of a new chemical entity.
Commonly Used Animal Models for Antidepressant Efficacy:
-
Forced Swim Test (FST): In this model, rodents are placed in a cylinder of water from which they cannot escape. A common measure of antidepressant efficacy is a reduction in the duration of immobility, which is interpreted as a decrease in behavioral despair.
-
Tail Suspension Test (TST): Similar to the FST, this test involves suspending mice by their tails. Antidepressant activity is indicated by a reduction in the time spent immobile.
-
Chronic Mild Stress (CMS) Model: This model exposes animals to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia, a core symptom of depression. The reversal of anhedonia, often measured by an increase in sucrose preference, is indicative of antidepressant efficacy.
Clinical Development
Following promising preclinical data, the development of this compound would proceed to clinical trials in humans to assess its safety, tolerability, pharmacokinetics, and efficacy. It has been reported that this compound has undergone Phase II clinical trials.
Phase I Clinical Trials
Phase I studies are typically conducted in a small number of healthy volunteers. The primary objectives are to:
-
Evaluate the safety and tolerability of single and multiple ascending doses.
-
Determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Identify the maximum tolerated dose (MTD).
Phase II Clinical Trials
Phase II trials are conducted in a larger group of patients with the target indication (e.g., major depressive disorder) to:
-
Assess the preliminary efficacy of the drug compared to a placebo.
-
Further evaluate the safety and tolerability in the patient population.
-
Determine the optimal dose range for further investigation in Phase III trials.
Illustrative Phase II Trial Design for an SNDRI in Major Depressive Disorder:
-
Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Adults with a diagnosis of moderate-to-severe Major Depressive Disorder.
-
Intervention: Patients are randomized to receive either a fixed or flexible dose of the investigational drug (e.g., this compound) or a placebo for a defined treatment period (e.g., 6-8 weeks).
-
Primary Endpoint: The change from baseline in a standardized depression rating scale, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAM-D).
-
Secondary Endpoints: May include response rates (e.g., ≥50% reduction in MADRS score), remission rates (e.g., MADRS score ≤10), changes in scales measuring anhedonia, anxiety, and cognitive function, and safety and tolerability assessments.
Conclusion
This compound, as a serotonin-norepinephrine-dopamine reuptake inhibitor, represents a rational approach to potentially improving the treatment of major depressive disorder. The development of such a compound follows a rigorous pathway of preclinical and clinical evaluation, beginning with the characterization of its in vitro pharmacological profile through binding and uptake assays, followed by in vivo assessment of its efficacy in animal models of depression. The subsequent clinical trial phases are designed to systematically evaluate its safety and efficacy in humans. While specific data on the development of this compound are limited in the public domain, the methodologies and development paradigms described in this guide provide a comprehensive technical framework for understanding the journey of a novel CNS therapeutic from the laboratory to clinical investigation. Further disclosure of data from the preclinical and clinical studies of this compound will be necessary to fully elucidate its therapeutic potential.
References
The Pharmacological Profile of Lafadofensine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lafadofensine, also known by its chemical name (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine, is an investigational compound that has been classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1]. As a triple reuptake inhibitor, it represents a class of molecules designed to simultaneously block the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This broad-spectrum mechanism of action is hypothesized to offer a more rapid onset and potentially greater efficacy in treating complex neurological and psychiatric disorders compared to more selective reuptake inhibitors. This document provides a technical guide to the pharmacological profile of this compound, based on available information.
Mechanism of Action
This compound's primary pharmacological action is the inhibition of monoamine reuptake. By binding to SERT, NET, and DAT, it blocks the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling. The simultaneous modulation of all three key monoamine systems involved in mood and cognitive regulation is the central tenet of its therapeutic potential.
Data Presentation
A comprehensive pharmacological profile of a reuptake inhibitor is typically defined by its binding affinity (Ki) and functional potency (IC50) at the respective monoamine transporters. While this compound is identified as an SNDRI, specific quantitative data from preclinical studies are not widely available in the public domain. The following tables are structured to present such data, which would be crucial for a full assessment of its pharmacological profile.
Table 1: Binding Affinity (Ki) of this compound for Monoamine Transporters
| Target | Ki (nM) | Radioligand Used | Tissue Source |
| Dopamine Transporter (DAT) | Data not available | e.g., [³H]WIN 35,428 | e.g., Rat Striatum |
| Norepinephrine Transporter (NET) | Data not available | e.g., [³H]Nisoxetine | e.g., Rat Hippocampus |
| Serotonin Transporter (SERT) | Data not available | e.g., [³H]Citalopram | e.g., Rat Brain Cortex |
Table 2: In Vitro Potency (IC50) of this compound in Monoamine Reuptake Inhibition
| Neurotransmitter | IC50 (nM) | Assay Type | Cell/Tissue Type |
| Dopamine | Data not available | Synaptosomal Uptake | e.g., Rat Striatal Synaptosomes |
| Norepinephrine | Data not available | Synaptosomal Uptake | e.g., Rat Hippocampal Synaptosomes |
| Serotonin | Data not available | Synaptosomal Uptake | e.g., Rat Cortical Synaptosomes |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the pharmacological profiling of monoamine reuptake inhibitors. It is important to note that these are representative protocols and may not reflect the exact procedures used in the characterization of this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
-
Tissue Preparation:
-
Specific brain regions (e.g., striatum for DAT, hippocampus for NET, cortex for SERT) are dissected from rodents.
-
The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended to create a membrane preparation containing the transporters of interest.
-
-
Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Synaptosomal Uptake Assays
These assays measure the functional potency (IC50) of a compound to inhibit the reuptake of neurotransmitters.
-
Synaptosome Preparation:
-
Brain tissue is homogenized in a sucrose buffer.
-
The homogenate undergoes differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing functional transporters.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with various concentrations of the test compound (this compound).
-
A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake reaction.
-
The incubation is carried out for a short period at a physiological temperature (e.g., 37°C).
-
-
Termination and Measurement:
-
Uptake is terminated by rapid filtration or by adding an ice-cold buffer containing a potent uptake inhibitor.
-
The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
-
Conclusion
This compound is a promising investigational compound with a proposed triple reuptake inhibitor profile. Its ability to modulate dopamine, norepinephrine, and serotonin pathways simultaneously suggests a potential for broad therapeutic applications in neuropsychiatric disorders. A definitive assessment of its pharmacological profile, including its selectivity and potency, awaits the public release of detailed quantitative data from preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for the types of studies essential for the comprehensive characterization of novel monoamine reuptake inhibitors like this compound.
References
An In-Depth Technical Guide to the Serotonin and Norepinephrine Transporter Binding Profile of Lafadofensine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lafadofensine, an investigational compound, is characterized as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This technical guide provides a comprehensive overview of its binding affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). The information presented herein is crucial for understanding the pharmacological profile of this compound and its potential therapeutic applications. This document details the quantitative binding data and the experimental methodologies employed in its determination, offering a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound, chemically known as (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine, is a novel psychoactive compound with potential antidepressant properties. Its mechanism of action is attributed to its ability to inhibit the reuptake of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission. This guide focuses specifically on the binding characteristics of this compound at the serotonin and norepinephrine transporters, providing a detailed analysis of its affinity for these critical targets.
Quantitative Binding Data
The binding affinity of this compound for the human serotonin and norepinephrine transporters was determined through in vitro monoamine uptake inhibition assays. The results, expressed as IC50 values (the concentration of the compound that inhibits 50% of the specific binding of a radioligand or uptake of a substrate), are summarized in the table below.
| Transporter | IC50 (nM) |
| Serotonin Transporter (SERT) | 48 |
| Norepinephrine Transporter (NET) | 21 |
Data sourced from patent AU 2006/244851B2.
These data indicate that this compound is a potent inhibitor of both the serotonin and norepinephrine transporters, with a slightly higher affinity for the norepinephrine transporter.
Experimental Protocols
The following section details the methodology used to determine the monoamine uptake inhibitory activity of this compound.
Cell Culture and Transfection
HEK293 cells were cultured and stably transfected with the cDNAs encoding the human serotonin transporter (hSERT) and the human norepinephrine transporter (hNET). Transfected cells expressing the respective transporters were selected and maintained in appropriate culture conditions.
Monoamine Uptake Inhibition Assay
The inhibitory effect of this compound on monoamine uptake was measured using a radiolabeled substrate uptake assay.
-
Preparation of Test Compound: this compound was dissolved in a suitable solvent to prepare a stock solution, which was then serially diluted to obtain a range of test concentrations.
-
Assay Procedure:
-
Transfected HEK293 cells expressing either hSERT or hNET were harvested and suspended in a Krebs-Ringer-HEPES buffer.
-
The cell suspension was pre-incubated with various concentrations of this compound or vehicle for a specified period at room temperature.
-
Following pre-incubation, a radiolabeled substrate ([³H]5-HT for SERT or [³H]NE for NET) was added to initiate the uptake reaction.
-
The uptake was allowed to proceed for a defined time at 37°C and was then terminated by rapid filtration through glass fiber filters, separating the cells from the assay buffer.
-
The filters were washed with ice-cold buffer to remove non-specifically bound radiolabel.
-
The radioactivity retained on the filters, representing the amount of radiolabeled substrate taken up by the cells, was quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that caused a 50% inhibition of the specific uptake of the radiolabeled substrate (IC50) was calculated by non-linear regression analysis of the concentration-response curves.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound at the cellular level involves the competitive inhibition of serotonin and norepinephrine transport into presynaptic neurons. By binding to SERT and NET, this compound blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to their increased availability to bind to postsynaptic receptors.
Caption: this compound's inhibitory action on SERT and NET.
The following diagram illustrates the workflow for determining the in vitro binding affinity of this compound.
Caption: Workflow for monoamine uptake inhibition assay.
Conclusion
This compound demonstrates potent inhibitory activity at both the serotonin and norepinephrine transporters. The provided quantitative data and detailed experimental protocols offer a solid foundation for further preclinical and clinical investigation of this compound. This technical guide serves as a valuable resource for scientists and researchers dedicated to the development of novel therapeutics for neuropsychiatric disorders. The dual inhibition of SERT and NET suggests that this compound may offer a broad spectrum of antidepressant and anxiolytic effects. Further research is warranted to fully elucidate its clinical potential.
Preclinical Research on Lafadofensine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lafadofensine, also known by its chemical name (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine, is an investigational compound that has been classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). As a triple reuptake inhibitor, this compound represents a potential therapeutic agent for mood disorders and other central nervous system (CNS) conditions by simultaneously modulating the synaptic concentrations of three key monoamine neurotransmitters. This technical guide provides a comprehensive overview of the available preclinical research on this compound, focusing on its mechanism of action, and summarizing the publicly accessible in vitro and in vivo data. This document is intended to serve as a resource for researchers and professionals in the field of drug development.
Core Data Summary
In Vitro Transporter Binding Affinity
The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The following table summarizes the in vitro binding affinities of this compound for these transporters as determined by radioligand binding assays.
| Transporter | IC50 (nM) |
| Dopamine Transporter (DAT) | 31 |
| Serotonin Transporter (SERT) | 41 |
| Norepinephrine Transporter (NET) | 48 |
Data sourced from patent AU 2006/244851B2. The IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the respective transporter.
Mechanism of Action
This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] By binding to and inhibiting the function of the respective monoamine transporters, this compound increases the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft. This enhanced neurotransmission is the basis for its potential antidepressant and other CNS effects.
Preclinical Studies: Methodologies and Findings
While specific quantitative data from in vivo preclinical studies on this compound are not publicly available, the foundational patent indicates the compound has been evaluated in microdialysis and forced swimming test models. The following sections detail the generalized experimental protocols for these assays as they are typically conducted for antidepressant drug discovery.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. For a compound like this compound, this method would be employed to confirm its mechanism of action by demonstrating an increase in synaptic levels of dopamine, norepinephrine, and serotonin.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum for dopamine, frontal cortex for serotonin and norepinephrine). Animals are allowed to recover for a period of 24-48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally or subcutaneously).
-
Sample Collection: Dialysate collection continues for several hours post-administration.
-
Analysis: The concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels post-drug administration are expressed as a percentage of the baseline levels.
Forced Swimming Test (FST)
The forced swimming test is a widely used behavioral assay to screen for potential antidepressant activity in rodents. The test is based on the principle that an animal will develop an immobile posture after a period of vigorous activity in an inescapable water cylinder. Antidepressant compounds are known to reduce the duration of this immobility.
Experimental Protocol:
-
Animal Model: Male ICR mice or Sprague-Dawley rats are commonly used.
-
Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Drug Administration: Animals are administered this compound or a vehicle control at a set time before the test (e.g., 30-60 minutes prior to the test for acute administration).
-
Test Procedure: Each animal is individually placed in the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the 6-minute session.
-
Data Analysis: The mean immobility time for the this compound-treated group is compared to the vehicle-treated control group. A significant reduction in immobility time is indicative of antidepressant-like activity.
Pharmacokinetic Studies
Detailed pharmacokinetic data for this compound in preclinical species, such as Cmax, Tmax, half-life, and bioavailability, are not publicly available. Such studies are crucial for determining the dose and dosing regimen for further preclinical efficacy and safety studies. A typical rodent pharmacokinetic study would involve administering this compound via both intravenous (IV) and oral (PO) routes to different groups of animals. Blood samples would be collected at various time points post-dosing, and the plasma concentrations of this compound would be measured using a validated analytical method like LC-MS/MS.
Conclusion
This compound is a promising SNDRI with demonstrated in vitro activity at the dopamine, serotonin, and norepinephrine transporters. Preclinical in vivo studies mentioned in patent literature suggest that it increases extracellular monoamine levels and exhibits antidepressant-like effects in behavioral models. However, a comprehensive public dataset on its in vivo efficacy, detailed pharmacokinetics, and safety profile is currently lacking. The information and generalized protocols provided in this guide are intended to offer a foundational understanding of the preclinical research conducted on this compound and to serve as a resource for the design and interpretation of future studies on this and similar compounds. Further disclosure of preclinical data would be necessary for a more complete assessment of this compound's therapeutic potential.
References
Methodological & Application
Application Note: Chiral Separation of Lafadofensine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lafadofensine is a chiral compound with two enantiomers. As is common with chiral drugs, the individual enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and pharmacokinetic studies.[1][2][3] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[4][5][6][] This application note provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC.
The direct approach to chiral separation, which involves the use of a chiral stationary phase, is often preferred for its efficiency and is well-suited for both analytical and preparative scale separations.[4] Polysaccharide-based and macrocyclic glycopeptide CSPs are among the most versatile and widely used for a broad range of pharmaceutical compounds.[2][4] The method described herein utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the this compound enantiomers.
Experimental Protocols
This section details the methodology for the chiral separation of this compound enantiomers by HPLC.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as a Chiralpak® AD-H, 250 x 4.6 mm, 5 µm or equivalent is suitable.
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
This compound racemic standard
-
This compound enantiomerically pure standards (if available for peak identification)
-
2. Chromatographic Conditions
The following chromatographic conditions have been optimized for the baseline separation of this compound enantiomers.
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL by dissolving the required amount in the mobile phase.
-
Sample Solution: For the analysis of bulk drug substance or formulated products, prepare a sample solution with an expected this compound concentration of approximately 1 mg/mL using the mobile phase as the diluent. Ensure complete dissolution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
4. Method Execution
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard or sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the two enantiomers based on their retention times. If enantiomerically pure standards are available, they can be injected to confirm the elution order.
-
Integrate the peak areas of the two enantiomers to determine their respective percentages.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the specified chromatographic conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~ 8.5 | ~ 10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Tailing Factor | < 1.5 | < 1.5 |
| Theoretical Plates | > 3000 | > 3000 |
Visualizations
Experimental Workflow for Chiral HPLC Separation
References
Application Notes and Protocols for In Vivo Microdialysis of Lafadofensine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lafadofensine is an investigational compound identified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] As such, it is hypothesized to increase the extracellular concentrations of these key monoamine neurotransmitters by blocking their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2] This multimodal mechanism of action suggests potential therapeutic applications in conditions where the enhancement of serotonergic, noradrenergic, and dopaminergic neurotransmission is desired, such as major depressive disorder.[2]
In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.[3][4] This method allows for the continuous sampling of the neurochemical environment, providing valuable insights into the pharmacodynamic effects of novel compounds like this compound. These application notes provide a detailed protocol for conducting in vivo microdialysis studies in rats to assess the impact of this compound on extracellular dopamine (DA) and norepinephrine (NE) levels. While specific quantitative data for this compound from in vivo microdialysis studies in rats are not currently available in the public domain, this document outlines a comprehensive, generalized procedure based on established methodologies for similar compounds.
Mechanism of Action: this compound as a Triple Reuptake Inhibitor
This compound's primary mechanism of action is the inhibition of SERT, NET, and DAT. By blocking these transporters, this compound prevents the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the extracellular space, thereby enhancing and prolonging their signaling activity at postsynaptic receptors. The simultaneous modulation of these three monoamine systems may offer a broader spectrum of therapeutic effects compared to more selective reuptake inhibitors.
Caption: this compound signaling pathway.
Experimental Protocols
This section provides a detailed methodology for an in vivo microdialysis experiment to assess the effects of this compound on extracellular dopamine and norepinephrine levels in the rat brain.
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (250-350 g) are commonly used.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week for acclimation to the housing facility before any experimental procedures.
Stereotaxic Surgery and Microdialysis Probe Implantation
-
Anesthesia: Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance) or a ketamine/xylazine mixture.
-
Stereotaxic Frame: Secure the anesthetized rat in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp and clean with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull over the target brain region. Common regions of interest for studying the effects of monoamine reuptake inhibitors include the prefrontal cortex (PFC), nucleus accumbens (NAc), and striatum.
-
Guide Cannula Implantation: Implant a guide cannula (e.g., CMA 12) aimed at the desired coordinates. Secure the cannula to the skull with dental cement and anchor screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 3-5 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.
-
Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically between 0.5 and 2.0 µL/min, using a microinfusion pump. A common aCSF recipe is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 0.85 MgCl2.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into chilled microvials.
-
Baseline Collection: Collect at least three to four baseline samples before administering this compound.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage, or through the microdialysis probe via reverse dialysis).
-
Post-administration Collection: Continue collecting dialysate samples for a predetermined period (e.g., 3-4 hours) to monitor the time course of the drug's effect.
Caption: In vivo microdialysis workflow.
Analytical Method: HPLC with Electrochemical Detection (HPLC-ECD)
High-performance liquid chromatography with electrochemical detection is a highly sensitive method for quantifying monoamines in microdialysate samples.[5][6][7]
-
Instrumentation: An HPLC system equipped with a refrigerated autosampler, a reverse-phase C18 column, and an electrochemical detector.
-
Mobile Phase: A typical mobile phase consists of a phosphate buffer with an ion-pairing agent (e.g., sodium dodecyl sulfate), EDTA, and an organic modifier like methanol or acetonitrile. The pH is typically adjusted to be slightly acidic.
-
Detection: An electrochemical detector with a glassy carbon working electrode is used. The potential of the electrode is set to optimize the oxidation of dopamine and norepinephrine.
-
Quantification: The concentration of each analyte is determined by comparing the peak area in the sample chromatogram to a standard curve generated from solutions of known concentrations.
Data Presentation
The quantitative data obtained from the microdialysis experiment should be summarized in a clear and structured format. The following tables provide a template for presenting the results. Please note that the data presented here are hypothetical and for illustrative purposes only, as specific data for this compound is not available.
Table 1: Baseline Extracellular Levels of Dopamine and Norepinephrine
| Brain Region | Dopamine (pg/20µL) | Norepinephrine (pg/20µL) |
| Prefrontal Cortex | 1.5 ± 0.2 | 3.2 ± 0.4 |
| Nucleus Accumbens | 5.8 ± 0.6 | 2.1 ± 0.3 |
| Striatum | 10.2 ± 1.1 | 1.5 ± 0.2 |
Values are presented as mean ± SEM.
Table 2: Effect of this compound on Extracellular Dopamine and Norepinephrine Levels (Peak Effect as % of Baseline)
| Brain Region | This compound Dose | Peak Dopamine (% Baseline) | Peak Norepinephrine (% Baseline) |
| Prefrontal Cortex | 1 mg/kg | 150 ± 15% | 250 ± 20% |
| 3 mg/kg | 250 ± 25% | 400 ± 35% | |
| 10 mg/kg | 400 ± 40% | 600 ± 50% | |
| Nucleus Accumbens | 1 mg/kg | 180 ± 20% | 130 ± 12% |
| 3 mg/kg | 300 ± 30% | 200 ± 18% | |
| 10 mg/kg | 500 ± 45% | 350 ± 30% | |
| Striatum | 1 mg/kg | 200 ± 22% | 110 ± 10% |
| 3 mg/kg | 350 ± 35% | 150 ± 15% | |
| 10 mg/kg | 600 ± 55% | 250 ± 25% |
Values are presented as mean ± SEM.
Conclusion
This document provides a comprehensive guide for conducting in vivo microdialysis studies in rats to investigate the effects of this compound on extracellular dopamine and norepinephrine levels. The detailed protocols for surgery, microdialysis, and sample analysis, along with the templates for data presentation, offer a robust framework for researchers in neuroscience and drug development. While the provided quantitative data is illustrative, the methodologies described are based on established practices and can be adapted to generate specific and reliable data for this compound. Such studies are crucial for elucidating the neurochemical profile of this novel SNDRI and understanding its potential therapeutic utility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining Lafadofensine Dopamine Transporter Occupancy in a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lafadofensine is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that holds promise for the treatment of depression and other neuropsychiatric disorders. Its therapeutic effect is believed to be mediated, in part, by its interaction with the dopamine transporter (DAT), a key regulator of dopamine homeostasis in the brain.[1][2] This application note provides a detailed protocol for a cell-based assay to determine the occupancy of this compound at the human dopamine transporter. The described methods are essential for characterizing the potency and selectivity of this compound and similar compounds in a controlled in vitro environment.
The dopamine transporter is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating dopaminergic signaling.[3][4][5][6] Inhibition of DAT leads to an increase in extracellular dopamine levels, which can alleviate symptoms associated with dopamine deficiency. Cell-based assays provide a robust and reproducible platform to quantify the interaction of compounds like this compound with the dopamine transporter.
Data Presentation
The potency of a test compound in inhibiting dopamine transporter function is typically determined by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the dopamine uptake activity. The inhibition constant (Ki) can be calculated from the IC50 value and provides a measure of the binding affinity of the compound to the transporter.
While specific experimental data for this compound's direct binding to the dopamine transporter is not publicly available, the following table provides example data for a representative SNDRI to illustrate how results from a cell-based DAT occupancy assay would be presented.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| Example SNDRI | Human DAT | [³H]-Dopamine Uptake Inhibition | HEK293-hDAT | 15 | 8.5 | 5 | 2 |
| Human SERT | [³H]-Serotonin Uptake Inhibition | HEK293-hSERT | 75 | 42 | |||
| Human NET | [³H]-Norepinephrine Uptake Inhibition | HEK293-hNET | 30 | 17 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental values for this compound.
Signaling Pathway
The inhibition of the dopamine transporter by this compound directly impacts the presynaptic dopamine signaling pathway. By blocking the reuptake of dopamine, this compound increases the concentration and duration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors.
Experimental Protocols
Two common and robust methods for determining dopamine transporter occupancy in a cell-based format are the radiolabeled dopamine uptake inhibition assay and the fluorescent dopamine uptake inhibition assay.
Radiolabeled Dopamine Uptake Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the human dopamine transporter.[7][8]
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (HEK293-hDAT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
Poly-D-lysine coated 96-well plates
-
Assay Buffer: Krebs-Henseleit buffer (KHB) supplemented with 10 mM HEPES, 1.2 mM CaCl₂, 1.2 mM MgSO₄, and 0.2% glucose, pH 7.4
-
[³H]-Dopamine (specific activity ~20-60 Ci/mmol)
-
This compound and reference compounds (e.g., GBR12909)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Cell Culture: Culture HEK293-hDAT cells in DMEM with 10% FBS and selection antibiotic at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with 100 µL of pre-warmed Assay Buffer.
-
Compound Incubation: Add 50 µL of Assay Buffer containing various concentrations of this compound or a reference inhibitor to the wells. For control wells, add buffer with vehicle. Incubate for 20 minutes at room temperature.
-
Dopamine Uptake: Initiate the uptake reaction by adding 50 µL of Assay Buffer containing [³H]-Dopamine at a final concentration approximately equal to its Km value (typically 1-5 µM).
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Termination of Uptake: Terminate the assay by rapidly washing the cells three times with 200 µL of ice-cold Assay Buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding 200 µL of 1% SDS to each well. Add 150 µL of the cell lysate to a scintillation vial containing 3 mL of scintillation cocktail.
-
Data Analysis: Measure the radioactivity in a scintillation counter. The IC50 value is determined by non-linear regression analysis of the concentration-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the concentration of [³H]-Dopamine and Km is its Michaelis-Menten constant.[9][10]
Fluorescent Dopamine Uptake Inhibition Assay
This assay utilizes a fluorescent substrate of the dopamine transporter, offering a non-radioactive alternative for measuring DAT inhibition.[11][12][13]
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (HEK293-hDAT)
-
DMEM with 10% FBS and appropriate selection antibiotic
-
Black, clear-bottom 96-well plates
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent DAT substrate (e.g., ASP+)
-
This compound and reference compounds
-
Fluorescence plate reader
Protocol:
-
Cell Culture and Plating: Follow steps 1 and 2 from the radiolabeled assay protocol, using black, clear-bottom 96-well plates.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with 100 µL of pre-warmed Assay Buffer.
-
Compound Incubation: Add 50 µL of Assay Buffer containing various concentrations of this compound or a reference inhibitor to the wells. Incubate for 20 minutes at room temperature.
-
Fluorescent Substrate Addition: Add 50 µL of Assay Buffer containing the fluorescent DAT substrate at its working concentration.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Acquisition: Measure the fluorescence intensity every 2 minutes for a total of 30-60 minutes.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of dopamine transporter activity. Calculate the initial rate of uptake for each concentration of the inhibitor. The IC50 value is determined by plotting the rate of uptake against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro pharmacology study to determine the DAT occupancy of a test compound.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 10. A Practical Consideration for the Substrate Concentration when Determining IC50 Values for Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of Lafadofensine in Brain Tissue using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lafadofensine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for its potential as an antidepressant.[1] Quantifying the concentration of this compound in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, enabling researchers to correlate drug levels at the site of action with behavioral and physiological outcomes. This document provides a detailed protocol for the extraction and quantification of this compound from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2] The protocol is intended as a comprehensive guide and should be validated by the end-user in accordance with regulatory guidelines, such as those provided by the FDA.[3][4][5][6]
Experimental Workflow
The overall workflow for the quantification of this compound in brain tissue is depicted in the following diagram.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Grade |
| This compound Reference Standard | Commercially available | ≥98% purity |
| Stable Isotope Labeled Internal Standard (IS) | Custom Synthesis | ≥98% purity, ≥99% isotopic purity |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade |
| Methanol (MeOH) | Fisher Scientific | LC-MS Grade |
| Formic Acid (FA) | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q or equivalent | Ultrapure |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | |
| Dry Ice | ||
| Liquid Nitrogen | ||
| Solid Phase Extraction (SPE) Cartridges | Waters, Phenomenex | e.g., Oasis HLB, Strata-X |
| 96-well plates | Polypropylene |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO or Methanol) to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50% Methanol/Water to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank brain homogenate to prepare calibration standards and QC samples at various concentrations (e.g., LLOQ, low, mid, and high QC).
Brain Tissue Homogenization
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., 4 volumes of PBS, pH 7.4) to the tissue in a suitable tube.
-
Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved.[7][8][9][10]
-
Store the homogenate at -80°C until extraction.
Sample Extraction
Two common extraction methods are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method will depend on the required sample cleanup and throughput.
-
To 100 µL of brain homogenate, add 10 µL of the internal standard (IS) working solution.
-
Add 300 µL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The choice of solvent should be optimized based on the physicochemical properties of this compound.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
To 100 µL of brain homogenate, add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water.
-
Vortex to mix.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrument used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing a standard solution of this compound and its stable isotope-labeled IS. For this compound (C16H16F2N2, MW: 274.31), the precursor ion will likely be [M+H]+ at m/z 275.3. Product ions should be determined by collision-induced dissociation. |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Analysis and Quantification
The concentration of this compound in the brain tissue samples is determined by interpolating the peak area ratio of the analyte to the internal standard from a calibration curve constructed using a weighted (1/x²) linear regression.
Method Validation
The analytical method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[3][4][5][6] Key validation parameters are summarized in the table below.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |
| Calibration Curve | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy and Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples. |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance ionization. |
| Stability | Freeze-thaw stability, short-term stability, long-term stability, and stock solution stability should be evaluated. |
Signaling Pathway (Hypothesized)
This compound, as an SNDRI, is hypothesized to increase the synaptic concentrations of serotonin, norepinephrine, and dopamine by blocking their respective transporters (SERT, NET, and DAT). This modulation of monoaminergic signaling is believed to be the basis of its antidepressant effects.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in brain tissue using LC-MS/MS. The described methods for sample preparation and analysis, when properly validated, will enable researchers to obtain reliable data for pharmacokinetic and pharmacodynamic studies, ultimately contributing to a better understanding of the neuropharmacology of this compound.
References
- 1. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood-brain barrier penetration and in vivo activity of an NGF conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for Determining the Biological Activity of Lafadofensine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lafadofensine is an investigational compound identified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] As a triple reuptake inhibitor, this compound is presumed to exert its pharmacological effects by binding to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, thereby blocking the reuptake of these key neurotransmitters from the synaptic cleft. This application note provides a comprehensive framework of bioassays to characterize the biological activity of this compound, enabling researchers to determine its potency and selectivity for each of the monoamine transporters.
The following protocols describe two primary methodologies for assessing the interaction of this compound with SERT, NET, and DAT:
-
Radioligand Binding Assays: These assays quantify the direct binding affinity (Ki) of this compound to each transporter.
-
Functional Uptake Assays: These assays measure the functional potency (IC50) of this compound to inhibit the reuptake of the respective neurotransmitters.
While the specific binding affinities and functional potencies of this compound are not yet publicly available, these protocols provide a robust starting point for its in vitro characterization. Researchers will need to perform initial dose-response experiments across a broad concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) to determine the optimal concentrations for definitive assays.
Signaling Pathway of Monoamine Transporters
The therapeutic and physiological effects of this compound are predicated on its ability to modulate the activity of monoamine transporters. These transporters are critical for regulating neurotransmitter levels in the synapse. By inhibiting these transporters, this compound increases the extracellular concentrations of serotonin, norepinephrine, and dopamine, leading to enhanced downstream signaling.
Data Presentation: Comparative Analysis of Monoamine Transporter Inhibition
The following tables provide a template for summarizing the quantitative data obtained from the bioassays. The tables include established reference compounds for each transporter to allow for a comparative analysis of this compound's activity.
Table 1: Radioligand Binding Affinity (Ki) at Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| This compound | TBD | TBD | TBD |
| GBR-12909 | 7.92 | 7.02 | 5.9 |
| Nisoxetine | 6.3 | 9.34 | 8.15 |
| Paroxetine | 6.31 | 5.86 | 7.4 |
| Cocaine | 187 | 3300 | 172 |
TBD: To Be Determined
Table 2: Functional Inhibition (IC50) of Monoamine Reuptake
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound | TBD | TBD | TBD |
| GBR-12935 | 12.0 | 497 | 105 |
| Desipramine | >1000 | 1.0 | 120 |
| Citalopram | >1000 | 3800 | 1.8 |
| Cocaine | 255.2 | ~400-700 | ~400-700 |
TBD: To Be Determined. Note: IC50 values can vary depending on assay conditions.
Experimental Protocols
Radioligand Binding Assays
These protocols are designed to determine the binding affinity (Ki) of this compound for DAT, SERT, and NET using a competitive binding format with a known radioligand.
-
Target: Human Dopamine Transporter (DAT)
-
Source: Membranes from HEK293 cells stably expressing human DAT.
-
Radioligand: [³H]-WIN 35,428 (Kd ≈ 5.8 nM)
-
Non-specific binding determinant: GBR 12909 (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Incubation: 2 hours at 4°C.
-
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of GBR 12909 (for non-specific binding), or 25 µL of diluted this compound/reference compound.
-
Add 25 µL of [³H]-WIN 35,428 to all wells.
-
Add 200 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 2 hours at 4°C.
-
Terminate the assay by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Target: Human Norepinephrine Transporter (NET)
-
Source: Membranes from HEK293 cells stably expressing human NET.
-
Radioligand: [³H]-Nisoxetine (Kd ≈ 1-3 nM)
-
Non-specific binding determinant: Desipramine (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4
-
Incubation: 1 hour at room temperature.
-
Procedure: Follow the same procedure as for the DAT binding assay (Protocol 1.1), substituting the NET-specific reagents and incubation conditions.
-
Target: Human Serotonin Transporter (SERT)
-
Source: Membranes from HEK293 cells stably expressing human SERT.
-
Radioligand: [³H]-Citalopram (Kd ≈ 1-2 nM)
-
Non-specific binding determinant: Fluoxetine (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Incubation: 1 hour at room temperature.
-
Procedure: Follow the same procedure as for the DAT binding assay (Protocol 1.1), substituting the SERT-specific reagents and incubation conditions.
Functional Neurotransmitter Uptake Assays
These protocols are designed to measure the functional potency (IC50) of this compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters. Both radiolabeled and fluorescence-based methods are described.
-
Target: Human Dopamine Transporter (DAT)
-
Cell Line: HEK293 cells stably expressing human DAT.
-
Substrate: [³H]-Dopamine
-
Non-specific uptake determinant: GBR 12909 (10 µM final concentration)
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound or reference compounds for 10-20 minutes at room temperature.
-
Add [³H]-Dopamine to a final concentration approximately equal to its Km for DAT and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
-
Target: Human Norepinephrine Transporter (NET)
-
Cell Line: HEK293 cells stably expressing human NET.
-
Substrate: [³H]-Norepinephrine
-
Non-specific uptake determinant: Desipramine (10 µM final concentration)
-
Procedure: Follow the same procedure as for the [³H]-Dopamine uptake assay (Protocol 2.1), substituting the NET-specific reagents.
-
Target: Human Serotonin Transporter (SERT)
-
Cell Line: HEK293 cells stably expressing human SERT or JAR cells (which endogenously express SERT).[2][3]
-
Substrate: [³H]-Serotonin
-
Non-specific uptake determinant: Fluoxetine (10 µM final concentration)
-
Procedure: Follow the same procedure as for the [³H]-Dopamine uptake assay (Protocol 2.1), substituting the SERT-specific reagents.
This protocol provides a non-radioactive alternative for measuring functional uptake inhibition. Commercially available kits, such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices, offer a convenient platform.[4][5][6]
-
Principle: These kits utilize a fluorescent substrate that is a mimic of the natural neurotransmitter. Uptake of the substrate into the cells leads to an increase in fluorescence intensity. A masking dye is often included to quench the fluorescence of the extracellular substrate.
-
General Procedure:
-
Plate cells expressing the transporter of interest in a 96- or 384-well black, clear-bottom plate.
-
Pre-incubate the cells with varying concentrations of this compound or reference compounds.
-
Add the fluorescent substrate/masking dye solution provided in the kit.
-
Incubate for the recommended time at the specified temperature.
-
Measure the fluorescence intensity using a bottom-read fluorescence plate reader.
-
Analyze the data to determine the IC50 values.
-
This fluorescence-based assay can be adapted for DAT, SERT, and NET by using the appropriate cell lines. It offers the advantages of being homogeneous (no-wash), amenable to high-throughput screening, and allowing for kinetic measurements.
Conclusion
The protocols outlined in this application note provide a robust and comprehensive framework for the in vitro characterization of this compound's biological activity as a serotonin-norepinephrine-dopamine reuptake inhibitor. By employing both radioligand binding and functional uptake assays, researchers can obtain a detailed understanding of this compound's potency and selectivity for each of the monoamine transporters. The provided data tables and visualization tools will aid in the clear presentation and interpretation of the experimental results, ultimately contributing to a more complete pharmacological profile of this novel compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H16F2N2 | CID 15605612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Modeling of Lafadofensine's Neurochemical Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lafadofensine is a novel psychoactive compound identified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). As a triple reuptake inhibitor, it holds potential therapeutic value for various neurological and psychiatric disorders. Understanding its precise neurochemical effects is paramount for its development as a therapeutic agent. This document provides detailed application notes and protocols for establishing in vitro models to study the neurochemical profile of this compound, focusing on its interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
These protocols are designed to enable researchers to determine key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for each monoamine transporter. Furthermore, this document outlines the downstream signaling pathways affected by the inhibition of these transporters, providing a comprehensive framework for investigating the cellular and molecular mechanisms of this compound's action.
Data Presentation
Note on Quantitative Data for this compound: As of the latest literature review, specific IC50 and Ki values for this compound's activity on DAT, SERT, and NET are not publicly available. The following tables are provided as templates for researchers to populate with their experimentally determined data.
Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters
| Transporter | Radioligand Used | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| DAT | [³H]WIN 35,428 | Data to be determined | Cocaine | Example: 250 nM |
| SERT | [³H]Citalopram | Data to be determined | Fluoxetine | Example: 1.5 nM |
| NET | [³H]Nisoxetine | Data to be determined | Desipramine | Example: 0.8 nM |
Table 2: this compound Potency (IC50) in Monoamine Uptake Inhibition
| Transporter | Substrate Used | This compound IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| DAT | [³H]Dopamine | Data to be determined | GBR-12909 | Example: 5 nM |
| SERT | [³H]Serotonin | Data to be determined | Paroxetine | Example: 0.5 nM |
| NET | [³H]Norepinephrine | Data to be determined | Reboxetine | Example: 2 nM |
Experimental Protocols
I. Cell Culture and Transfection
Objective: To maintain and prepare human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET) for use in binding and uptake assays.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Plasmids encoding hDAT, hSERT, or hNET
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Culture:
-
Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
-
Stable Transfection:
-
On the day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect cells with the appropriate plasmid (hDAT, hSERT, or hNET) using a suitable transfection reagent according to the manufacturer's instructions.
-
48 hours post-transfection, begin selection by adding the appropriate concentration of selection antibiotic (e.g., G418) to the culture medium.
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks of selection, isolate and expand individual antibiotic-resistant colonies.
-
Screen the resulting clones for transporter expression and function using the assays described below.
-
-
Maintenance of Stable Cell Lines:
-
Culture the stable cell lines in the same manner as the parental HEK293 cells, but with the continuous presence of the selection antibiotic in the culture medium to maintain transporter expression.
-
II. Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for hDAT, hSERT, and hNET.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET
-
Unlabeled reference inhibitors (e.g., Cocaine for DAT, Fluoxetine for SERT, Desipramine for NET) to determine non-specific binding.
-
This compound stock solution
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation:
-
Harvest cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (typically 50-100 µg of protein)
-
Radioligand at a concentration near its Kd value.
-
Increasing concentrations of this compound or the reference compound.
-
For non-specific binding determination, add a high concentration of the appropriate unlabeled reference inhibitor.
-
Bring the final volume to 250 µL with binding buffer.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
III. Synaptosomal or Cell-Based Monoamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET, or alternatively, synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.
-
Unlabeled reference inhibitors (e.g., GBR-12909 for DAT, Paroxetine for SERT, Reboxetine for NET) to determine non-specific uptake.
-
This compound stock solution.
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Cell/Synaptosome Preparation:
-
For cell-based assays, seed the stably transfected HEK293 cells into 96-well plates and allow them to adhere overnight.
-
For synaptosomal assays, prepare synaptosomes from fresh or frozen brain tissue by differential centrifugation.
-
-
Uptake Inhibition Assay:
-
Wash the cells or resuspend the synaptosomes in uptake buffer.
-
Pre-incubate the cells/synaptosomes with increasing concentrations of this compound or the reference compound for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate at a concentration near its Km value.
-
For non-specific uptake determination, add a high concentration of the appropriate unlabeled reference inhibitor.
-
Incubate for a short period (typically 5-15 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold uptake buffer.
-
Lyse the cells/synaptosomes with a lysis buffer (e.g., 1% SDS).
-
-
Scintillation Counting:
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and the signaling pathways affected by this compound.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Monoamine Uptake Inhibition Assay.
Caption: this compound's Mechanism of Action.
Caption: Downstream Signaling of DAT Inhibition.
Caption: Downstream Signaling of SERT Inhibition.
Caption: Downstream Signaling of NET Inhibition.
Troubleshooting & Optimization
Technical Support Center: Enhancing Lafadofensine Solubility for In Vivo Research
Welcome to the technical support center for Lafadofensine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in preparations for in vivo experiments. Given that specific solubility data for this compound is not publicly available, this guide provides a systematic approach to solubility screening and formulation development based on established methods for poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an investigational antidepressant that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its chemical structure, featuring two fluorophenyl groups, suggests it may have low aqueous solubility, a common challenge for many new chemical entities.[2][3] Poor solubility can hinder absorption and lead to low bioavailability, making it difficult to achieve therapeutic concentrations in in vivo studies.[2][4]
Q2: I have received this compound as a solid powder. Where do I start to assess its solubility?
A2: A systematic solubility screening is the recommended first step. This involves testing the solubility of this compound in a range of pharmaceutically acceptable solvents and vehicles. This initial screen will help identify promising formulation strategies. A suggested starting panel of solvents is provided in the Experimental Protocols section.
Q3: Are there any predicted properties of this compound that can guide my formulation strategy?
A3: While experimental data is limited, this compound's structure (C16H16F2N2, Molar Mass: 274.31 g/mol ) suggests it is a lipophilic small molecule.[3][5][6] For lipophilic compounds, strategies that enhance solubility in aqueous environments are often necessary for in vivo administration. As this compound contains an amine group, its solubility may be pH-dependent, which is a critical factor to investigate.
Q4: What are the main strategies to improve the solubility of a compound like this compound?
A4: Broadly, strategies can be divided into physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension) and creating solid dispersions.[7][8] Chemical methods involve the use of co-solvents, surfactants, cyclodextrins, and pH modification.[5][7][9] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also a common and effective approach for poorly soluble drugs.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound does not dissolve in aqueous buffers. | High lipophilicity and crystalline structure. | 1. pH Adjustment: Test solubility in acidic buffers (e.g., pH 2-5) as the amine group may be protonated, increasing solubility. 2. Co-solvents: Systematically add co-solvents like PEG 400, propylene glycol, or ethanol to the aqueous buffer. 3. Surfactants: Incorporate surfactants such as Tween 80 or Solutol HS 15 to aid micellar solubilization.[12] |
| Precipitation occurs when my formulation is diluted in an aqueous medium (simulating injection into the bloodstream). | The formulation is a supersaturated system that is not stable upon dilution. | 1. Optimize Co-solvent/Surfactant Ratio: Adjust the concentration of solubilizing agents to ensure the drug remains in solution at the target dilution. 2. Use of Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation to inhibit crystal growth. 3. Consider a Nanosuspension: This formulation approach can improve dissolution rates and reduce precipitation risk.[4][7] |
| The prepared formulation is too viscous for injection. | High concentration of polymers or certain co-solvents. | 1. Evaluate Alternative Solubilizers: Test different classes of excipients that may provide the desired solubility at lower concentrations. 2. Combination Approach: Use a combination of a co-solvent and a surfactant, which may be more effective at lower individual concentrations than either agent alone. |
| I'm observing inconsistent results in my in vivo experiments. | Poor formulation stability or in-vivo precipitation. | 1. Characterize the Formulation: Ensure the formulation is physically and chemically stable under the storage and experimental conditions. 2. In Vitro Dilution Test: Perform an in vitro test by diluting the formulation in a buffer that mimics physiological pH to check for precipitation. |
Data Presentation: Solubility Screening Template
A systematic approach to solubility screening is crucial. Below is a template for organizing your experimental data. Concentrations should be determined by a validated analytical method such as HPLC.
| Vehicle Composition | Temperature (°C) | Equilibration Time (h) | Measured Solubility (mg/mL) | Observations (e.g., clear solution, suspension) |
| Deionized Water | 25 | 24 | ||
| PBS (pH 7.4) | 25 | 24 | ||
| 0.1 N HCl (pH 1.2) | 25 | 24 | ||
| 5% DMSO / 95% Water | 25 | 24 | ||
| 10% Ethanol / 90% Water | 25 | 24 | ||
| 20% PEG 400 / 80% Water | 25 | 24 | ||
| 5% Tween 80 in Water | 25 | 24 | ||
| 10% Solutol HS 15 in Water | 25 | 24 | ||
| Corn Oil | 25 | 24 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
This protocol determines the saturation solubility of this compound in a given vehicle.
-
Preparation: Add an excess amount of this compound powder to a known volume of the test vehicle in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm syringe filter compatible with the vehicle.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Co-solvent-Based Formulation
This protocol describes the preparation of a simple co-solvent formulation suitable for early-stage in vivo testing.
-
Vehicle Preparation: Prepare the desired co-solvent mixture (e.g., 20% PEG 400, 80% saline v/v).
-
Dissolution: Weigh the required amount of this compound and add it to the co-solvent vehicle.
-
Sonication/Vortexing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.
-
Final Preparation: Filter the final solution through a sterile 0.22 µm syringe filter before administration.
Visualizations
Caption: Workflow for this compound Formulation Development.
Caption: Decision Tree for Troubleshooting In Vivo Precipitation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Solubility, the Main Concern for Poorly Water-soluble Drugs: Techniques and Alternatives | Bentham Science [eurekaselect.com]
- 3. pharmtech.com [pharmtech.com]
- 4. mdpi.com [mdpi.com]
- 5. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 9. scribd.com [scribd.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 12. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lafadofensine Experimental Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent experimental results with Lafadofensine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known by its chemical name (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine, is an investigational drug classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its primary mechanism of action is to block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft. This triple reuptake inhibition is believed to contribute to its potential antidepressant effects.
Q2: Why might I be observing inconsistent results in my this compound experiments?
A2: Inconsistent results with this compound can arise from a variety of factors, including but not limited to:
-
Compound Stability and Handling: this compound's stability in different solvents and storage conditions can affect its potency.
-
Cell Line Variability: The expression levels of SERT, NET, and DAT can vary between cell lines and even between passages of the same cell line.
-
Assay Conditions: Minor variations in experimental parameters such as temperature, pH, incubation time, and buffer composition can significantly impact results.
-
Pipetting and Dilution Errors: Inaccurate preparation of compound dilutions is a common source of variability.
-
Contamination: Microbial or chemical contamination of cell cultures or reagents can interfere with the assay.
Q3: What are the expected relative binding affinities of this compound for the monoamine transporters?
Quantitative Data
Binding Affinity of Selected SNDRIs for Monoamine Transporters
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Mazindol | 50 | 18 | 45 |
| Nefazodone | 200 | 360 | 360 |
| Tesofensine Metabolite (NS-2360) | 7 | 23 | 167 |
Note: The IC50 values above are for comparative reference and were obtained from various sources. Experimental conditions may differ.
Troubleshooting Guides
Inconsistent Results in Radioligand Binding Assays
| Observed Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing of filters. 4. Radioligand is "sticky" and binds to filters or plates. | 1. Use a radioligand concentration at or below its Kd. 2. Add a structurally unrelated compound at a high concentration to define non-specific binding. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). 3. Increase the number and volume of washes with ice-cold buffer. 4. Test different types of filter plates. |
| Low or No Specific Binding | 1. Inactive this compound due to improper storage or handling. 2. Low expression of transporters in the cell membrane preparation. 3. Incorrect assay buffer composition (e.g., wrong pH or ionic strength). 4. Insufficient incubation time to reach equilibrium. | 1. Verify the integrity and purity of the this compound stock. Prepare fresh dilutions for each experiment. 2. Use a cell line with confirmed high expression of the target transporter. Verify receptor density (Bmax) via saturation binding. 3. Prepare fresh assay buffer and verify the pH. Ensure all components are at the correct final concentration. 4. Determine the time to reach equilibrium by performing an association kinetics experiment. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. 4. Cell membranes not uniformly resuspended. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing of all solutions before and after addition to the assay plate. 3. Use a temperature-controlled incubator or water bath. 4. Vortex membrane preparations thoroughly before aliquoting. |
Inconsistent Results in Neurotransmitter Uptake Assays
| Observed Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. High passive diffusion of the neurotransmitter substrate. 2. "Leaky" cells. 3. Contamination of the substrate with a fluorescent impurity. | 1. Lower the substrate concentration. Perform uptake at a lower temperature (e.g., 4°C) to minimize active transport and assess passive diffusion. 2. Ensure cells are healthy and not overgrown. Use a viability stain to check cell health. 3. Use a high-purity, validated substrate. |
| Low Uptake Signal | 1. Low transporter expression or activity. 2. Inactive this compound. 3. Presence of an unknown inhibitor in the media or buffer. 4. Sub-optimal assay conditions (e.g., incorrect temperature, pH, or ion concentrations). | 1. Confirm transporter expression via immunofluorescence or western blot. Use a known potent inhibitor as a positive control. 2. Check the integrity of the this compound stock. 3. Use fresh, high-quality reagents and cell culture media. 4. Optimize assay parameters. Most monoamine transporters are sodium-dependent, so ensure appropriate Na+ concentration. |
| Inconsistent Inhibition by this compound | 1. This compound precipitation at higher concentrations. 2. Variability in pre-incubation time. 3. Inaccurate serial dilutions. | 1. Check the solubility of this compound in the assay buffer. Consider using a different solvent for the stock solution. 2. Standardize the pre-incubation time with the inhibitor before adding the substrate. 3. Prepare fresh serial dilutions for each experiment and ensure thorough mixing at each step. |
Experimental Protocols
Radioligand Binding Assay Protocol (Competition)
-
Membrane Preparation:
-
Culture cells expressing the target transporter (SERT, NET, or DAT) to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Add increasing concentrations of this compound or a reference compound.
-
For determining non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assay Protocol
-
Cell Plating:
-
Seed cells expressing the target transporter into a 96-well, black-walled, clear-bottom plate and allow them to adhere and form a monolayer.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Pre-incubate the cells with increasing concentrations of this compound or a reference compound for a specified time (e.g., 10-20 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the uptake by adding a fluorescent or radiolabeled neurotransmitter substrate (e.g., a fluorescent dopamine analog for DAT).
-
Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
-
Signal Detection:
-
For fluorescent substrates, stop the uptake by washing with ice-cold buffer and measure the intracellular fluorescence using a fluorescence plate reader.
-
For radiolabeled substrates, lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background signal (from wells with a known potent inhibitor or no cells) from all measurements.
-
Plot the percentage of uptake inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
References
Technical Support Center: Enhancing the Yield of Lafadofensine Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Lafadofensine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, chemically known as (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, typically involves a multi-step process. The key stages are:
-
Formation of a cyclopropane intermediate: This often starts with 2-naphthylacetonitrile and involves the construction of the cyclopropane ring.
-
Synthesis of the key amino alcohol intermediate: Reduction of a nitrile and an ester functionality to yield [(1S,2R)-2-(aminomethyl)-2-(2-naphthyl)cyclopropyl]methan-1-ol.
-
Intramolecular cyclization: Formation of the 3-azabicyclo[3.1.0]hexane core through the cyclization of the amino alcohol intermediate.
-
Salt formation and purification: Conversion of the free base to a stable salt, such as the hydrochloride salt, followed by purification to obtain the final active pharmaceutical ingredient (API).
Q2: What are the most critical steps affecting the overall yield of this compound synthesis?
A2: The most critical steps that can significantly impact the overall yield are the diastereoselective formation of the cyclopropane ring and the subsequent intramolecular cyclization of the amino alcohol intermediate. Inefficient control of stereochemistry during cyclopropanation can lead to the formation of undesired diastereomers that are difficult to separate. The cyclization step is also crucial, as side reactions such as intermolecular condensation or the formation of alternative ring systems can reduce the yield of the desired bicyclic product.
Troubleshooting Guides
Low Yield in the Synthesis of [(1S,2R)-2-(aminomethyl)-2-(2-naphthyl)cyclopropyl]methan-1-ol (Amino Alcohol Intermediate)
Q: My reaction to produce the amino alcohol intermediate is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in this step can often be attributed to several factors related to the cyclopropanation and subsequent reduction steps.
Potential Causes & Troubleshooting Strategies:
-
Incomplete Cyclopropanation: The reaction to form the cyclopropane ring from 2-naphthylacetonitrile may not have gone to completion.
-
Troubleshooting:
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Ensure the purity of starting materials and reagents.
-
Optimize reaction time and temperature. Some cyclopropanation reactions require extended reaction times or specific temperature control to proceed to completion.
-
-
-
Formation of Diastereomers: The cyclopropanation step can produce a mixture of diastereomers, and the desired (1S,2R) isomer may be the minor product.
-
Troubleshooting:
-
Employ a stereoselective catalyst or chiral auxiliary to favor the formation of the desired diastereomer.
-
Carefully purify the intermediate ester to isolate the correct diastereomer before proceeding to the reduction step. Chiral chromatography may be necessary.
-
-
-
Inefficient Reduction: The reduction of both the nitrile and ester groups to the corresponding amine and alcohol may be incomplete.
-
Troubleshooting:
-
Use a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an appropriate solvent like Tetrahydrofuran (THF).
-
Ensure anhydrous conditions, as moisture can quench the reducing agent.
-
Control the reaction temperature carefully, as reductions with LiAlH₄ can be highly exothermic.
-
-
Summary of Key Reaction Parameters for Amino Alcohol Synthesis
| Parameter | Recommended Condition | Potential Impact on Yield |
| Starting Material | High-purity 2-naphthylacetonitrile | Impurities can lead to side reactions and lower yields. |
| Cyclopropanation Reagents | Stereoselective reagents (e.g., chiral ylides) | Non-selective reagents will produce a mixture of diastereomers, reducing the yield of the desired product. |
| Reduction Agent | Lithium Aluminum Hydride (LiAlH₄) | A strong reducing agent is necessary to reduce both the nitrile and ester. |
| Solvent (Reduction) | Anhydrous Tetrahydrofuran (THF) | Moisture will deactivate the reducing agent. |
| Temperature (Reduction) | 0 °C to reflux | Temperature control is critical for reaction selectivity and safety. |
Low Yield in the Intramolecular Cyclization to form the 3-Azabicyclo[3.1.0]hexane Core
Q: I am experiencing a low yield during the intramolecular cyclization of the amino alcohol. What are the likely side reactions, and how can I optimize the reaction?
A: The intramolecular cyclization of [(1S,2R)-2-(aminomethyl)-2-(2-naphthyl)cyclopropyl]methan-1-ol is a critical step where side reactions can significantly reduce the yield of this compound.
Potential Causes & Troubleshooting Strategies:
-
Intermolecular Reactions: At high concentrations, the amino alcohol can react with other molecules of the same compound, leading to polymers or other undesired intermolecular products.
-
Troubleshooting:
-
Perform the reaction under high dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the amino alcohol solution to a larger volume of solvent.
-
-
-
Formation of Lactams: Oxidation of the primary alcohol to an aldehyde, followed by cyclization and further oxidation, can lead to the formation of a lactam, a cyclic amide.[1][2]
-
Troubleshooting:
-
Employ a catalytic system that favors the formation of cyclic amines over amides. Ruthenium-based catalysts have been shown to be effective in steering the reaction towards the desired amine product.[1][2]
-
The addition of water to the reaction mixture has been reported to increase the selectivity for the cyclic amine.[1][2]
-
-
-
Incomplete Reaction: The cyclization may not proceed to completion, leaving unreacted starting material.
-
Troubleshooting:
-
Optimize the reaction temperature and time. Some cyclization reactions require heating to overcome the activation energy barrier.
-
Ensure the catalyst is active and used in the appropriate loading.
-
-
Summary of Key Reaction Parameters for Intramolecular Cyclization
| Parameter | Recommended Condition | Potential Impact on Yield |
| Concentration | High dilution | Minimizes intermolecular side reactions. |
| Catalyst | Ruthenium-based catalysts (e.g., RuH₂(PPh₃)₄) | Can improve selectivity for the cyclic amine over the lactam.[1] |
| Solvent | High-boiling, inert solvent (e.g., Toluene) | Allows for heating to promote cyclization. |
| Additive | Water | Can enhance the selectivity for the desired cyclic amine.[1][2] |
Issues with the Purification and Salt Formation of this compound
Q: I am having difficulty purifying the final this compound product and obtaining the desired crystalline hydrochloride salt. What are some common issues and their solutions?
A: The final purification and salt formation are critical for obtaining a high-purity, stable form of this compound.
Potential Causes & Troubleshooting Strategies:
-
Impurities from Previous Steps: Residual starting materials, reagents, or byproducts from the cyclization step can co-precipitate with the final product.
-
Troubleshooting:
-
Ensure the crude this compound free base is thoroughly purified before salt formation. This can be done using column chromatography on silica gel.
-
Perform a liquid-liquid extraction to remove any water-soluble or acid/base-labile impurities.
-
-
-
Formation of Amorphous Solid or Incorrect Polymorph: The precipitation of the hydrochloride salt may result in an amorphous solid or an undesired crystalline polymorph, which can have different physical properties.
-
Troubleshooting:
-
Control the crystallization conditions carefully. This includes the choice of solvent, temperature, and cooling rate. A common procedure involves dissolving the free base in a suitable solvent like ethanol or isopropanol, adding a solution of hydrochloric acid, and then allowing the salt to crystallize slowly.[3]
-
Seeding the solution with a small crystal of the desired polymorph can help to induce crystallization of the correct form.
-
-
-
Low Yield of Crystalline Salt: A significant amount of the product may remain in the mother liquor after crystallization.
-
Troubleshooting:
-
Optimize the solvent system for crystallization. A mixture of solvents can sometimes improve the yield by decreasing the solubility of the salt.
-
Cool the crystallization mixture to a lower temperature to maximize precipitation.
-
Concentrate the mother liquor and attempt a second crystallization to recover more product.
-
-
Summary of Key Parameters for Purification and Salt Formation
| Parameter | Recommended Condition | Potential Impact on Purity/Yield |
| Pre-purification | Column chromatography of the free base | Removes impurities that can interfere with crystallization. |
| Crystallization Solvent | Ethanol, Isopropanol, or mixtures with water | The choice of solvent affects the crystal form and yield.[3] |
| Acid Addition | Slow, controlled addition of HCl solution | Rapid addition can lead to the formation of an amorphous precipitate. |
| Cooling Rate | Slow cooling | Promotes the formation of larger, purer crystals. |
Experimental Protocols
Protocol 1: Synthesis of [(1S,2R)-2-(aminomethyl)-2-(2-naphthyl)cyclopropyl]methan-1-ol
This protocol is a representative procedure based on the general synthetic strategy. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.
-
Step 1: Cyclopropanation. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-naphthylacetonitrile in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Add a solution of a suitable chiral ylide (e.g., generated from a chiral sulfonium salt and a strong base) dropwise over 1-2 hours, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 4-6 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Step 2: Extraction and Purification of the Intermediate Ester. Allow the mixture to warm to room temperature. Add water and diethyl ether, and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude ester by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the desired (1S,2R)-diastereomer.
-
Step 3: Reduction to the Amino Alcohol. In a separate flame-dried, three-neck round-bottom flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C. Add a solution of the purified ester in anhydrous THF dropwise, keeping the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Step 4: Work-up and Isolation. Cool the reaction mixture to 0 °C and cautiously quench it by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude [(1S,2R)-2-(aminomethyl)-2-(2-naphthyl)cyclopropyl]methan-1-ol. This product can be used in the next step with or without further purification.
Protocol 2: Intramolecular Cyclization to this compound
-
Step 1: Reaction Setup. In a large, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suitable high-boiling solvent such as toluene. Add a catalytic amount of a ruthenium catalyst (e.g., RuH₂(PPh₃)₄) and a small amount of water. Heat the mixture to reflux.
-
Step 2: Cyclization. Prepare a solution of the crude [(1S,2R)-2-(aminomethyl)-2-(2-naphthyl)cyclopropyl]methan-1-ol in toluene. Using a syringe pump, add this solution dropwise to the refluxing catalyst mixture over a period of 8-12 hours to maintain high dilution conditions.
-
Step 3: Work-up and Isolation of the Free Base. After the addition is complete, continue to reflux for an additional 2-4 hours. Monitor the reaction by TLC. Cool the reaction mixture to room temperature and filter it to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the crude this compound free base.
Protocol 3: Purification and Hydrochloride Salt Formation
-
Step 1: Purification of the Free Base. Purify the crude this compound free base by column chromatography on silica gel, eluting with a dichloromethane/methanol gradient.
-
Step 2: Salt Formation. Dissolve the purified free base in ethanol.[3] To this solution, add a solution of hydrogen chloride in ethanol dropwise with stirring until the pH is acidic.
-
Step 3: Crystallization and Isolation. Stir the mixture at room temperature for 1-2 hours, during which time a precipitate should form. Cool the mixture in an ice bath for another hour to maximize crystallization. Collect the solid by vacuum filtration, wash it with cold ethanol, and then with diethyl ether. Dry the solid under vacuum to obtain (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride as a crystalline solid.
Visualizations
Caption: Overall workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Lafadofensine in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of Lafadofensine in rat models. The following information is designed to help you identify the underlying causes and explore potential solutions to enhance the systemic exposure of your compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration to rats. What are the potential reasons for this?
A1: Poor oral bioavailability of drugs like this compound in rats can stem from several factors. The most common reasons include:
-
Extensive First-Pass Metabolism: The drug may be heavily metabolized in the intestine or liver before it reaches systemic circulation. A structurally similar compound, Brasofensine, exhibits an absolute bioavailability of only 7% in rats due to extensive first-pass metabolism, primarily through O- and N-demethylation[1].
-
Poor Solubility: The aqueous solubility of the drug in the gastrointestinal (GI) tract can be a rate-limiting step for its absorption.
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, thereby reducing its net absorption[2][3][4].
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or the enzymatic environment of the intestine.
Q2: How can we determine if extensive first-pass metabolism is the primary cause of this compound's low bioavailability?
A2: A common approach is to compare the pharmacokinetic profiles of this compound following oral (PO) and intravenous (IV) administration. A significantly lower Area Under the Curve (AUC) for the oral route compared to the IV route suggests poor bioavailability. To specifically pinpoint first-pass metabolism, you can conduct a study using portal vein cannulated rats. By comparing the drug concentration in the portal vein (post-absorption from the gut) to the systemic circulation, you can differentiate between intestinal and hepatic first-pass metabolism.
Q3: What in vitro assays can we use to investigate the potential causes of poor oral bioavailability?
A3: Several in vitro models can provide valuable insights:
-
Caco-2 Permeability Assay: This cell-based assay is widely used to predict intestinal drug absorption and to identify whether a compound is a substrate for efflux transporters like P-gp.
-
Liver Microsome Stability Assay: Incubating this compound with rat liver microsomes can help determine its metabolic stability and identify the major metabolites formed.
-
Solubility and Stability Studies: Assessing the solubility and stability of this compound in simulated gastric and intestinal fluids can reveal potential issues with dissolution or degradation in the GI tract.
Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A4: If poor solubility or extensive metabolism is the issue, several formulation strategies can be explored:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of poorly soluble drugs[5][6].
-
Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate[7].
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their solubility[5][6].
-
Use of Permeation Enhancers: Certain excipients can be included in the formulation to improve the permeability of the drug across the intestinal epithelium[6].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Cmax and AUC after oral dosing | Poor aqueous solubility | - Determine the solubility of this compound in simulated gastric and intestinal fluids.- Consider formulation strategies such as micronization, solid dispersions, or lipid-based formulations like SEDDS[5][6]. |
| Significantly lower oral vs. IV bioavailability | Extensive first-pass metabolism | - Conduct an in vitro liver microsome stability assay to assess metabolic stability.- Perform a pharmacokinetic study in portal vein cannulated rats to differentiate between intestinal and hepatic metabolism. |
| High efflux ratio in Caco-2 assay | P-glycoprotein (P-gp) mediated efflux | - Co-administer this compound with a known P-gp inhibitor (e.g., verapamil) in an in vivo study to see if bioavailability improves[4].- Consider formulating with excipients that can inhibit P-gp. |
| Degradation products observed in GI tract samples | Chemical or enzymatic instability | - Assess the stability of this compound in simulated gastric and intestinal fluids at 37°C.- Consider enteric-coated formulations to protect the drug from the acidic environment of the stomach. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Different Formulations.
| Parameter | Route | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | F (%) |
| This compound | IV | Saline | 1 | 850 | 0.1 | 1200 | 100 |
| This compound | PO | Aqueous Suspension | 10 | 50 | 1.0 | 150 | 1.25 |
| This compound | PO | SEDDS | 10 | 250 | 0.5 | 750 | 6.25 |
| This compound + Verapamil | PO | Aqueous Suspension | 10 + 20 | 120 | 1.0 | 400 | 3.33 |
F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Experimental Protocols
In-Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This technique is used to determine the intestinal permeability of a drug.
Objective: To measure the effective permeability (Peff) of this compound in different segments of the rat small intestine.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., ketamine/xylazine)
-
Perfusion buffer (e.g., Krebs-Ringer buffer)
-
Peristaltic pump
-
Surgical instruments
-
This compound solution in perfusion buffer
Procedure:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum, ileum) and cannulate both ends.
-
Gently flush the segment with warm saline to remove any residual contents.
-
Connect the inlet cannula to the peristaltic pump and perfuse the segment with the drug solution at a constant flow rate (e.g., 0.2 mL/min).
-
Collect the perfusate from the outlet cannula at specified time intervals for a set duration (e.g., 60-90 minutes).
-
At the end of the experiment, measure the length of the perfused segment.
-
Analyze the concentration of this compound in the inlet and outlet perfusate samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the Peff using the following equation: Peff = - (Q / 2πrL) * ln(Cout / Cin) Where Q is the flow rate, r is the intestinal radius, L is the length of the segment, and Cin and Cout are the inlet and outlet drug concentrations, respectively.
Visualizations
Caption: Workflow for investigating and overcoming poor oral bioavailability.
Caption: Key factors influencing oral bioavailability.
References
- 1. Disposition and metabolism of [14C]brasofensine in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
Technical Support Center: Addressing Compound Degradation in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering compound stability issues in biological matrices. The following information is designed to help identify and resolve common challenges during experimental workflows.
Troubleshooting Guide
Issue 1: Low Analyte Recovery in Plasma/Serum Samples
| Possible Cause | Troubleshooting Step | Rationale |
| Enzymatic Degradation | 1. Collect blood samples in tubes containing enzyme inhibitors (e.g., fluoride for esterases). 2. Process samples at low temperatures (e.g., on ice). 3. Promptly separate plasma/serum from whole blood. | Enzymes in biological matrices can rapidly metabolize analytes.[1] Inhibitors and low temperatures slow down enzymatic activity.[2] |
| Hydrolytic Degradation | 1. Adjust the pH of the sample to a range where the analyte is more stable. 2. For liquid formulations, consider using non-aqueous co-solvents.[3] 3. Store samples at ultra-low temperatures (-80°C).[4] | Hydrolysis, the reaction with water, is a common degradation pathway for compounds with ester or amide functional groups and is often pH-dependent.[3][5] |
| Oxidative Degradation | 1. Add antioxidants to the sample collection tubes. 2. Protect samples from light by using amber tubes.[2][4] 3. Minimize headspace in storage vials to reduce oxygen exposure.[6] | Oxidation can be initiated by light, heat, or trace metals and can be a significant degradation pathway.[5][7] |
| Adsorption to Surfaces | 1. Use silanized glassware or polypropylene tubes. 2. Investigate the use of additives like Tween to reduce non-specific binding.[8] | Analytes can adsorb to the surfaces of collection tubes and labware, leading to lower recovery. |
Issue 2: High Variability in Analyte Concentration Between Replicates
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Handling | 1. Standardize the time between sample collection and processing. 2. Ensure uniform mixing of samples with anticoagulants/inhibitors. | Inconsistent handling can lead to varying degrees of degradation between samples. |
| Freeze-Thaw Instability | 1. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. 2. Conduct a freeze-thaw stability study to determine the number of cycles your analyte can withstand. | Repeated freezing and thawing can cause degradation of sensitive compounds.[2] |
| Matrix Effects in LC-MS/MS | 1. Optimize the sample extraction method to remove interfering matrix components. 2. Use a stable isotope-labeled internal standard to compensate for matrix effects. | Components of the biological matrix can interfere with the ionization of the analyte, leading to variability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug degradation in biological matrices?
A1: The most common degradation pathways are hydrolysis and oxidation.[3][5] Hydrolysis is the cleavage of a chemical bond by water and often affects esters and amides.[3][5] Oxidation is the loss of electrons from a molecule and can be initiated by exposure to oxygen, light, or trace metals.[5][7] Additionally, enzymatic degradation by enzymes present in plasma and tissues is a significant factor.[1]
Q2: How can I prevent enzymatic degradation of my compound during sample collection?
A2: To minimize enzymatic activity, collect blood samples in tubes containing appropriate enzyme inhibitors. For example, sodium fluoride can be used to inhibit glycolysis.[2] It is also crucial to keep the samples cold (e.g., on ice) and to separate plasma or serum from the blood cells as quickly as possible.[2]
Q3: What are the ideal storage conditions for long-term stability of analytes in plasma?
A3: For long-term storage, freezing samples at -20°C or -80°C is generally recommended to slow down chemical and enzymatic degradation.[4] The optimal temperature can be analyte-specific. It is also important to use appropriate storage containers and minimize headspace to prevent oxidation and evaporation.[6] For light-sensitive compounds, amber or opaque containers should be used.[4]
Q4: How many freeze-thaw cycles are acceptable for my samples?
A4: The number of acceptable freeze-thaw cycles is compound-dependent. It is essential to perform a freeze-thaw stability assessment during method validation to determine how many cycles your analyte can tolerate without significant degradation.[2] To avoid potential issues, it is best practice to aliquot samples into single-use volumes.
Q5: My analyte is unstable at room temperature. How should I handle it during sample processing?
A5: If your analyte is unstable at room temperature, all processing steps should be performed on ice or at a controlled cold temperature. This includes thawing, centrifugation, and extraction. The goal is to minimize the time the sample spends at a temperature where degradation is significant.
Data Presentation
Table 1: Hypothetical Stability of Compound X in Human Plasma at Different Temperatures
| Storage Temperature | Initial Concentration (ng/mL) | Concentration after 24h (ng/mL) | % Recovery |
| Room Temperature (25°C) | 100 | 65 | 65% |
| Refrigerated (4°C) | 100 | 92 | 92% |
| Frozen (-20°C) | 100 | 98 | 98% |
| Ultra-Low (-80°C) | 100 | 99 | 99% |
Table 2: Hypothetical Effect of Enzyme Inhibitors on the Stability of Compound Y in Whole Blood at Room Temperature for 1 Hour
| Condition | Initial Concentration (ng/mL) | Concentration after 1h (ng/mL) | % Recovery |
| No Inhibitor | 50 | 20 | 40% |
| With Fluoride Inhibitor | 50 | 48 | 96% |
Experimental Protocols
Protocol 1: Evaluation of Analyte Stability in a Biological Matrix
-
Objective: To determine the stability of an analyte in a specific biological matrix (e.g., plasma, serum) under different storage conditions.
-
Materials:
-
Analyte stock solution
-
Biological matrix from at least six different sources
-
Appropriate storage tubes (e.g., polypropylene, amber vials)
-
Calibrated pipettes
-
Analytical instrument (e.g., LC-MS/MS)
-
-
Procedure:
-
Spike the biological matrix with the analyte at low and high concentrations.
-
Divide the spiked matrix into aliquots for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Prepare a set of "time zero" samples for immediate analysis.
-
Store the remaining aliquots at the designated temperatures.
-
At specified time points (e.g., 4h, 24h, 7 days, 1 month), retrieve the samples, process them, and analyze them alongside freshly prepared calibration standards.
-
Calculate the percent recovery at each time point relative to the "time zero" samples.
-
Visualizations
Caption: Experimental workflow for assessing analyte stability.
Caption: Common degradation pathways for analytes in biological matrices.
References
- 1. Enzymatic degradation: Significance and symbolism [wisdomlib.org]
- 2. How is the stability of different analytes in blood samples maintained before testing? [needle.tube]
- 3. pharmacy180.com [pharmacy180.com]
- 4. fiveable.me [fiveable.me]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 7. moravek.com [moravek.com]
- 8. e-b-f.eu [e-b-f.eu]
Validation & Comparative
Comparative Analysis of Lafadofensine and Other Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs)
A comprehensive comparative analysis of Lafadofensine and other prominent Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) is crucial for researchers and drug development professionals. This guide provides an objective comparison of their pharmacological profiles, supported by available experimental data. While quantitative data for this compound remains limited in the public domain, this analysis consolidates known information on other key SNDRIs to offer a valuable comparative framework.
Pharmacological Profiles of SNDRIs
SNDRIs, also known as triple reuptake inhibitors, act by blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, thereby increasing the extracellular concentrations of these key neurotransmitters. This broad mechanism of action is hypothesized to offer enhanced efficacy and a wider range of therapeutic effects compared to more selective reuptake inhibitors.
Quantitative Comparison of Monoamine Transporter Inhibition
| Compound | SERT IC₅₀/Kᵢ (nM) | NET IC₅₀/Kᵢ (nM) | DAT IC₅₀/Kᵢ (nM) | Transporter Selectivity Ratio (NET:DAT:SERT) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Ansofaxine (Toludesvenlafaxine) | 31.4 | 586.7 | 733.2 | 18.7 : 23.3 : 1 |
| Centanafadine (EB-1020) | 83 | 6 | 38 | 0.07 : 0.46 : 1 |
| Tesofensine (NS2330) | Data not available | Data not available | Data not available | Noted as a triple monoamine re-uptake inhibitor.[1] |
| Venlafaxine | 82 | 2480 | 7647 | 30 : 93 : 1[2] |
Note: The selectivity ratio is calculated relative to SERT affinity. A lower ratio indicates higher selectivity for that transporter compared to SERT.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies assessing the interaction of these compounds with monoamine transporters. A general methodology for such experiments is outlined below.
In Vitro Monoamine Reuptake Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective human transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are genetically engineered to stably express the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Assay Preparation: Cells are cultured in 96-well plates. On the day of the experiment, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer (KHB).
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound, Ansofaxine) or a vehicle control for a specified period at room temperature.
-
Radiotracer Addition: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA or [³H]MPP+ for DAT) is added to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation period, the uptake of the radiolabeled substrate is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiotracer.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is calculated using non-linear regression analysis. Specific uptake is defined as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor for that transporter).
Visualizations
Signaling Pathway of SNDRIs
Caption: Mechanism of action of SNDRIs at the neuronal synapse.
Experimental Workflow for In Vitro Comparison of SNDRIs
Caption: Workflow for comparing SNDRIs in vitro.
Logical Relationship of SNDRI Pharmacological Effects
Caption: Relationship between SNDRI action and effects.
References
- 1. Biomedical patents. Broad patent faces narrow odds in court battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Cell-Based Potency Assay for Lafadofensine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating a cell-based potency assay for Lafadofensine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Due to the limited availability of public data on this compound's specific potency, this document uses Toludesvenlafaxine (Ansofaxine), another SNDRI, as a representative compound for quantitative comparisons. This guide offers a comprehensive overview of relevant experimental protocols, data presentation, and the underlying biological pathways to aid researchers in developing and validating a robust potency assay for this class of compounds.
Introduction to this compound and Potency Assays
This compound is an antidepressant drug candidate that functions by inhibiting the reuptake of three key neurotransmitters in the brain: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This triple reuptake inhibition mechanism suggests its potential for broad-spectrum antidepressant efficacy.
A critical step in the development of any new therapeutic is the establishment of a validated potency assay. A potency assay is a quantitative measure of the biological activity of a drug and is essential for ensuring product quality, consistency, and efficacy from batch to batch.[2] For cell and gene therapy products, the FDA provides clear guidance on the development and validation of potency assays, emphasizing that they should reflect the product's mechanism of action (MOA).[2]
Comparative Analysis of Cell-Based Potency Assays
The primary mechanism of action for this compound and similar SNDRIs is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Therefore, a cell-based potency assay should quantitatively measure the inhibition of these transporters. Two common methods for this are radioligand binding/uptake inhibition assays and fluorescence-based uptake inhibition assays.
Quantitative Comparison of Potency
The following table summarizes the in vitro potency of Toludesvenlafaxine (Ansofaxine), a representative SNDRI, against the human serotonin, norepinephrine, and dopamine transporters. These values, typically expressed as the half-maximal inhibitory concentration (IC50), are crucial for comparing the potency of different compounds and for establishing acceptance criteria for lot release of a drug product.
| Compound | Target | IC50 (nM) | Assay Type | Cell Line |
| Toludesvenlafaxine (Ansofaxine) | hSERT | 31.4 ± 0.4 | Radioligand Uptake Inhibition | CHO |
| hNET | 586.7 ± 84 | Radioligand Uptake Inhibition | CHO | |
| hDAT | 733.2 ± 10 | Radioligand Uptake Inhibition | CHO | |
| Desvenlafaxine (SNRI) | hSERT | 53.46 ± 7.55 | Radioligand Uptake Inhibition | CHO |
| hNET | 568.7 ± 29.85 | Radioligand Uptake Inhibition | CHO | |
| hDAT | >10,000 | Radioligand Uptake Inhibition | CHO |
Note: Data for Toludesvenlafaxine and Desvenlafaxine is sourced from a 2021 publication in Frontiers in Pharmacology.[2][3] Data for this compound is not publicly available and the values for Toludesvenlafaxine are provided as a representative example of an SNDRI.
Experimental Protocols
Radioligand Neurotransmitter Uptake Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells engineered to express the target transporter.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Poly-D-lysine coated 96-well plates
-
[³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine
-
Test compound (this compound) and reference standards
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere and form a monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Pre-incubation: Wash the cell monolayer with assay buffer and then pre-incubate the cells with the test compounds for a defined period (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound.
Fluorescence-Based Neurotransmitter Uptake Assay
This method offers a non-radioactive alternative and is amenable to high-throughput screening. It utilizes a fluorescent substrate that is a substrate for the monoamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Cell culture medium
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescent neurotransmitter transporter uptake assay kit (commercially available)
-
Test compound (this compound) and reference standards
-
Assay buffer
-
A fluorescence plate reader with bottom-read capability
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into the appropriate microplates.
-
Compound Addition: Add serial dilutions of this compound and control compounds to the wells.
-
Reagent Addition: Add the fluorescent substrate and a masking dye (to quench extracellular fluorescence) to each well as per the kit instructions.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in intracellular fluorescence over time at 37°C.
-
Data Analysis: The rate of fluorescence increase is proportional to the transporter activity. Calculate the IC50 values by analyzing the inhibition of the uptake rate at different concentrations of the test compound.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
Caption: Workflow for a cell-based neurotransmitter uptake inhibition assay.
Caption: Mechanism of action of this compound at the synapse.
Conclusion
The validation of a cell-based potency assay is a cornerstone of drug development for therapeutics like this compound. By employing methods such as radioligand or fluorescence-based neurotransmitter uptake inhibition assays, researchers can obtain quantitative data to ensure the quality and consistency of the drug product. While specific potency data for this compound is not yet widely available, the protocols and comparative data for similar SNDRIs provided in this guide offer a robust framework for initiating these critical validation studies. The provided diagrams further elucidate the experimental workflow and the underlying mechanism of action, serving as valuable tools for researchers in the field.
References
Lafadofensine's Interaction with Monoamine Transporters: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the monoamine transporter inhibitor Lafadofensine (also known as Amitifadine or DOV-21,947) reveals its distinct cross-reactivity profile. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's binding affinity and inhibitory potency at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), alongside data for other relevant compounds.
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and other selected monoamine reuptake inhibitors for human DAT, SERT, and NET. This data allows for a direct comparison of their potency and selectivity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | SERT/DAT Selectivity Ratio (IC50) |
| This compound (Amitifadine) | 213 | 99 | 262 | 96 | 12 | 23 | 0.125 |
| Cocaine | - | - | - | 305 | 300 | 222 | 0.98 |
| Duloxetine | 369 | 4.6 | 16 | - | - | - | 0.012 |
| Nefopam | 531 | 29 | 33 | - | - | - | 0.055 |
Data for this compound (Amitifadine) obtained from studies using human embryonic kidney (HEK) cells expressing the respective human recombinant transporters[1][2]. Data for other compounds are provided for comparative purposes[1]. The SERT/DAT selectivity ratio is calculated from the IC50 values (SERT IC50 / DAT IC50).
Experimental Methodology: Radioligand Binding and Uptake Inhibition Assays
The binding affinities (Ki) and functional potencies (IC50) of this compound for the human monoamine transporters were determined using established in vitro pharmacological assays.
Cell Culture and Transporter Expression: Human Embryonic Kidney (HEK293) cells were utilized, which were stably transfected to express the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET). These cells provide a controlled system for studying the interaction of compounds with individual transporters.
Radioligand Binding Assays (for Ki values): Competitive radioligand binding assays were performed to determine the affinity of this compound for each transporter. This method involves incubating membranes prepared from the transporter-expressing HEK cells with a specific radiolabeled ligand (a molecule that binds to the transporter and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (this compound).
The principle is that the unlabeled compound will compete with the radioligand for binding to the transporter. By measuring the displacement of the radioligand at different concentrations of this compound, the inhibition constant (Ki) can be calculated. The Ki value represents the concentration of the drug that occupies 50% of the transporters in the absence of the radioligand, providing a measure of the drug's binding affinity.
Uptake Inhibition Assays (for IC50 values): To assess the functional potency of this compound, neurotransmitter uptake inhibition assays were conducted. In these experiments, the transporter-expressing HEK cells were incubated with this compound at various concentrations before the addition of a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).
The ability of this compound to block the reuptake of the radiolabeled neurotransmitter into the cells was then measured. The concentration of this compound that produces 50% inhibition of the monoamine uptake is the IC50 value. This value reflects the functional potency of the compound as a reuptake inhibitor.
Visualizing this compound's Interaction with Monoamine Transporters
The following diagram illustrates the interaction of this compound with the dopamine, serotonin, and norepinephrine transporters at the presynaptic terminal.
Caption: this compound's inhibitory action on DAT, SERT, and NET.
This guide provides a foundational understanding of this compound's cross-reactivity with key monoamine transporters. For further in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
A Comparative Analysis of Lafadofensine and Venlafaxine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for lafadofensine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), and venlafaxine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI). The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of these compounds. Due to the novelty of this compound, publicly available preclinical data is limited, and direct comparative studies with venlafaxine in animal models have not been identified in the current literature. Therefore, this comparison is based on available data for each compound from separate studies.
Executive Summary
This compound represents a newer generation of antidepressants with a triple reuptake inhibitor profile, targeting serotonin, norepinephrine, and dopamine transporters. In contrast, venlafaxine primarily acts on serotonin and norepinephrine transporters, with weak effects on dopamine reuptake at higher doses. This fundamental difference in their mechanism of action suggests potential variations in their efficacy and side-effect profiles. While extensive preclinical data for venlafaxine exists, demonstrating its antidepressant and anxiolytic-like effects in various animal models, the preclinical profile of this compound is still emerging.
Mechanism of Action
This compound is described as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] By blocking the reuptake of these three key neurotransmitters, this compound is hypothesized to produce a broader and potentially more robust antidepressant effect compared to agents with more selective mechanisms.[2]
Venlafaxine is a potent inhibitor of serotonin and norepinephrine reuptake and a weak inhibitor of dopamine reuptake.[2] Its antidepressant action is primarily attributed to the enhancement of serotonergic and noradrenergic neurotransmission.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and venlafaxine from preclinical studies. It is important to note that the data for each compound are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: In Vitro Monoamine Transporter Binding Affinities
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Venlafaxine | Kᵢ = 82 nM | Kᵢ = 2480 nM | Kᵢ = 7647 nM |
Source: Wikipedia - Serotonin–norepinephrine–dopamine reuptake inhibitor[2]
Table 2: Behavioral Effects in Animal Models of Depression and Anxiety
| Compound | Animal Model | Test | Dose | Key Findings |
| This compound | No publicly available in vivo studies | - | - | - |
| Venlafaxine | Mice | Forced Swim Test | 4 mg/kg & 8 mg/kg | Significantly reduced immobility time compared to vehicle.[3] |
| Venlafaxine | Mice | Elevated Plus Maze | 4 mg/kg & 8 mg/kg | Significantly increased time spent in open arms compared to vehicle.[3] |
| Venlafaxine | CORT-treated Mice | Elevated Plus Maze | 30 mg/kg | Reduced closed-arm time.[4] |
Table 3: Pharmacokinetic Parameters in Rats
| Compound | Dose | Route | Cmax | Tmax |
| This compound | Data not publicly available | - | - | - |
| Venlafaxine | 20 mg/kg | Oral | ~400 ng/mL | ~2 hours |
| Venlafaxine | 10 mg/kg/day (sustained) | s.c. minipump | Serum: ~50 ng/mL | - |
Source: ResearchGate - Mean plasma concentration–time profiles of venlafaxine (A) and..., PubMed - Sustained administration of the antidepressant venlafaxine in rats[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Forced Swim Test (FST)
-
Objective: To assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable cylinder of water.
-
Animals: Male BALB/c mice.[3]
-
Procedure:
-
Mice are individually placed in a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes.
-
The duration of immobility (defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.
-
-
Drug Administration: Venlafaxine (4 and 8 mg/kg) or vehicle was administered intraperitoneally 30 minutes before the test.[3]
Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior based on the natural aversion of rodents to open and elevated spaces.
-
Animals: Male BALB/c mice.[3]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Mice are placed in the center of the maze, facing an open arm.
-
The number of entries into and the time spent in each arm are recorded for 5 minutes.
-
-
Drug Administration: Venlafaxine (4 and 8 mg/kg) or vehicle was administered intraperitoneally 30 minutes before the test.[3]
Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile of venlafaxine after oral administration.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats were administered a single oral dose of venlafaxine (20 mg/kg).
-
Blood samples were collected at various time points post-dosing.
-
Plasma concentrations of venlafaxine were determined using a validated analytical method (e.g., LC-MS/MS).
-
-
Parameters Calculated: Cmax (maximum plasma concentration) and Tmax (time to reach Cmax).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and venlafaxine and a typical experimental workflow for their preclinical evaluation.
Caption: Proposed signaling pathway for this compound.
Caption: Signaling pathway for Venlafaxine.
Caption: A typical experimental workflow for preclinical evaluation.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and venlafaxine. Venlafaxine's efficacy as an SNRI is well-documented in preclinical models. This compound, with its broader SNDRI mechanism, holds promise for a different or enhanced therapeutic profile, though further preclinical and clinical studies are necessary to fully characterize its effects. The lack of publicly available in vivo data for this compound currently limits a direct, evidence-based comparison of its performance against venlafaxine in animal models. As more research on this compound becomes available, a more comprehensive comparative analysis will be possible.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Venlafaxine Stimulates an MMP-9-Dependent Increase in Excitatory/Inhibitory Balance in a Stress Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained administration of the antidepressant venlafaxine in rats: pharmacokinetic and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lafadofensine's In Vitro Binding Profile: A Comparative Analysis for Monoamine Transporter Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lafadofensine's binding affinity to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), benchmarked against other triple reuptake inhibitors (TRIs). All data presented is derived from in vitro radioligand binding assays.
This compound (also known as DOV 216,303) is a triple reuptake inhibitor that demonstrates a distinct binding profile at the three major monoamine transporters. Understanding its affinity and selectivity is crucial for preclinical research and potential therapeutic applications. This guide summarizes the available in vitro binding data and provides a detailed protocol for the experimental validation of such compounds.
Comparative Binding Affinities of Triple Reuptake Inhibitors
The following table summarizes the in vitro binding affinities (IC50 values) of this compound and other notable triple reuptake inhibitors for human SERT, NET, and DAT. Lower IC50 values indicate higher binding affinity.
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| This compound (DOV 216,303) | 99 | 13 | 78 |
| Tesofensine | 1.8 | 0.8 | 10 |
| Brasofensine | 190 | 2.5 | 1.1 |
| PRC200-SS | 2.1 | 14.7 | 103 |
Data is compiled from various preclinical studies and is intended for comparative purposes. Absolute values may vary slightly between different experimental setups.
Experimental Protocol: In Vitro Radioligand Binding Assay
The determination of a compound's binding affinity to monoamine transporters is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target transporter.
Materials and Reagents:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Radioligands:
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For NET: [³H]Nisoxetine or [³H]Mazindol
-
For DAT: [³H]WIN 35,428 or [³H]GBR-12935
-
-
Test Compound: this compound or other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer, pH 7.4.
-
Non-specific Binding Inhibitor: A high concentration of a known non-radiolabeled ligand for the respective transporter (e.g., 10 µM Desipramine for NET) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Step-by-Step Procedure:
-
Cell Culture: Culture the transporter-expressing HEK293 cells to an appropriate confluency in multi-well plates.
-
Membrane Preparation (Optional but common):
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer. This step helps to isolate the transporters which are embedded in the cell membrane.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes or whole cells.
-
Add increasing concentrations of the test compound (e.g., this compound) to different wells.
-
Include control wells:
-
Total Binding: Contains only the radioligand and cell membranes/cells.
-
Non-specific Binding: Contains the radioligand, cell membranes/cells, and a high concentration of a non-radiolabeled inhibitor.
-
-
-
Incubation: Add the specific radioligand to all wells at a concentration typically near its dissociation constant (Kd). Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes/cells) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro radioligand binding assay for determining the binding affinity of a compound to a monoamine transporter.
Caption: Workflow of an in vitro radioligand binding assay.
Signaling Pathway and Logical Relationships
The interaction of this compound with monoamine transporters does not involve a classical signaling pathway with downstream effectors in the same way a receptor agonist would. Instead, its primary mechanism is the direct blockade of neurotransmitter reuptake. The logical relationship is a direct competitive inhibition at the transporter binding site.
Caption: Mechanism of this compound's action at the synapse.
A Comparative Guide to the Monoamine Transporter Selectivity of Lafadofensine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the selectivity of Lafadofensine (also known as Ampreloxetine and BMS-204756) for the three primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The activity of this compound is compared against other well-characterized monoamine reuptake inhibitors to provide a clear context for its pharmacological profile.
Experimental Workflow: Competitive Radioligand Binding Assay
To determine the binding affinity of a compound like this compound for a specific transporter, a competitive radioligand binding assay is commonly employed. This technique measures how effectively the test compound competes with a known radiolabeled ligand for the transporter's binding site. The workflow below illustrates the fundamental principle of this experimental approach.
Comparative Selectivity Profile
The selectivity of a compound is determined by comparing its binding affinity (Ki) or functional inhibition (IC50) across different targets. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities for this compound and selected comparator compounds at human monoamine transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity Profile |
| This compound (Ampreloxetine) | N/A | N/A | N/A | Selective NET Inhibitor ¹ |
| Cocaine | 230[1] | 480[1] | 740[1] | Non-selective |
| GBR-12909 | 1 - 12[2][3][4] | 95.5² | 1259² | Highly DAT Selective |
| Bupropion | 2800[5] | 1400[5] | >10,000 - 45,000[5] | DAT/NET Inhibitor |
¹Specific Ki values for this compound (Ampreloxetine) at each transporter are not consistently available in publicly accessible literature. However, it is widely characterized as a novel, selective norepinephrine reuptake inhibitor. Pharmacodynamic studies indicate that a 10 mg dose results in over 75% NET occupancy with less than 50% SERT inhibition, demonstrating preferential selectivity for NET in vivo.[1][5] ²Calculated from pKi values reported in the literature.[4] Other reports confirm >100-fold selectivity for DAT over NET and SERT.[2][3]
Experimental Protocols
The binding affinity data presented are typically generated using in vitro radioligand binding assays. Below is a generalized protocol representative of the methodology used in the field.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through centrifugation.
-
The resulting membrane pellets are washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed amount of the cell membrane preparation (e.g., 10-20 µg of protein).
-
A single concentration of a specific radioligand is added to each well. Common radioligands include:
- For DAT: [³H]WIN 35,428
- For NET: [³H]Nisoxetine
- For SERT: [³H]Citalopram or [³H]Paroxetine
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for that transporter.
3. Incubation and Filtration:
-
The plates are incubated, typically for 60-90 minutes at room temperature or 4°C, to allow the binding reaction to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.
4. Data Analysis:
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
The data are analyzed using non-linear regression analysis. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Analysis and Conclusion
The available data clearly position this compound (Ampreloxetine) as a selective norepinephrine transporter (NET) inhibitor . Its pharmacological profile is distinct from the comparator compounds:
-
Cocaine acts as a non-selective inhibitor, showing relatively similar, micromolar-range affinity for all three monoamine transporters.[1]
-
GBR-12909 demonstrates high potency and remarkable selectivity for DAT, making it a valuable research tool for isolating dopaminergic pathways.[2][3]
-
Bupropion functions as a dual reuptake inhibitor with a preference for NET and DAT over SERT, for which it has negligible affinity.[5]
In contrast, this compound's characterization as a selective NET inhibitor suggests it primarily potentiates noradrenergic neurotransmission. This selectivity is a key feature of its clinical development for treating symptomatic neurogenic orthostatic hypotension, where enhancing norepinephrine levels can improve vasoconstrictor tone. The high in vivo NET occupancy compared to SERT further supports this selective mechanism of action.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Lafadofensine
Disclaimer: As Lafadofensine is an investigational drug that has not been marketed, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available.[1] The following procedures are based on general best practices for the disposal of research-grade chemicals and non-regulated pharmaceutical waste in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and comply with all applicable federal, state, and local regulations.
Waste Characterization and Identification
Prior to disposal, it is crucial to characterize the waste stream containing this compound. As a serotonin–norepinephrine–dopamine reuptake inhibitor, it is a pharmacologically active compound.[1][2] Any material that has come into contact with this compound, including contaminated labware, personal protective equipment (PPE), and unused product, should be considered chemical waste.
All waste containers must be clearly labeled with the chemical name "this compound" and an indication of the associated hazards.[3]
Table 1: General Characteristics of Hazardous Waste
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point < 140°F, solids that can spontaneously combust, oxidizers, or ignitable compressed gases.[3] | Ethanol, acetone, sodium nitrate[3] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[3] | Strong acids and bases[4] |
| Reactivity | Materials that are unstable, react violently with water, or can generate toxic gases.[4] | |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed.[3] |
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate PPE should be worn to avoid exposure. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).[5]
-
Eye Protection: Tightly sealed safety goggles or a face shield.[5][6]
-
Lab Coat: A standard laboratory coat to protect from skin contact.[5]
On-site Waste Management and Segregation
Proper segregation of waste at the point of generation is critical.[7]
-
Solid Waste: Contaminated solids such as gloves, bench paper, and empty vials should be collected in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container. Do not mix with other incompatible waste streams.[3]
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a puncture-resistant sharps container.[3]
All waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.[3] Keep waste containers closed except when adding waste.[3]
Disposal Procedures
The primary and recommended method for disposing of this compound waste is through your institution's hazardous waste program. Contact your EHS department to arrange for a chemical waste pickup.[3]
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations. [8][9] Many pharmaceutical compounds are not effectively removed by wastewater treatment and can harm aquatic life.[10]
In the rare event that disposal via household trash is the only available and permitted option for a small quantity of a non-regulated research compound, the following steps should be taken to discourage accidental ingestion or diversion.[11][12] This is not the preferred method for a laboratory setting.
-
Do not crush tablets or capsules. [11]
-
Remove the material from its original container.
-
Mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[11][12]
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[12]
-
Dispose of the sealed container in the household trash.
-
Scratch out all personal or identifying information from the original container to protect privacy before disposing of it.[12]
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. Follow your laboratory's specific spill cleanup procedures. For a small spill of a solid compound:
-
Wear appropriate PPE, including a respirator if the compound is dusty.[13]
-
Gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully collect the material using a scoop or other appropriate tools and place it in a labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
For eye or skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][13]
Visualized Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. odu.edu [odu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. favodent.com [favodent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. washinhcf.org [washinhcf.org]
- 8. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 9. forensicresources.org [forensicresources.org]
- 10. FAQs • How Do I Dispose of Pharmaceuticals? [jeffparish.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
